BAY 1135626
Description
Properties
Molecular Formula |
C55H86N10O11 |
|---|---|
Molecular Weight |
1063.3 g/mol |
IUPAC Name |
(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-[[4-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoyl]hydrazinyl]-4-oxobutyl]-methylamino]-3-methylbutanoyl]amino]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C55H86N10O11/c1-12-35(6)50(42(75-10)31-47(70)64-29-18-22-41(64)51(76-11)36(7)53(72)58-40(52(56)71)30-37-32-57-39-21-16-15-20-38(37)39)63(9)55(74)48(33(2)3)59-54(73)49(34(4)5)62(8)27-19-24-44(67)61-60-43(66)23-14-13-17-28-65-45(68)25-26-46(65)69/h15-16,20-21,25-26,32-36,40-42,48-51,57H,12-14,17-19,22-24,27-31H2,1-11H3,(H2,56,71)(H,58,72)(H,59,73)(H,60,66)(H,61,67)/t35-,36+,40-,41-,42+,48-,49-,50-,51+/m0/s1 |
InChI Key |
WKLHCCJTASJGSQ-LYBNSWTHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCC(=O)NNC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action: A Technical Guide to BAY 1135626 in the Context of the Antibody-Drug Conjugate Lupartumab Amadotin (BAY 1129980)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of BAY 1135626, the monoclonal antibody component of the antibody-drug conjugate (ADC) Lupartumab Amadotin (BAY 1129980). We will delve into its molecular interactions, cellular fate, and the subsequent cytotoxic effects of the conjugated payload, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Executive Summary
This compound is a fully human IgG1 monoclonal antibody that serves as the targeting moiety in the antibody-drug conjugate Lupartumab Amadotin (BAY 1129980).[1] The therapeutic strategy of this ADC hinges on the high specificity of this compound for C4.4A (also known as LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), while having limited expression in normal tissues. Lupartumab Amadotin comprises three key components: the this compound antibody, a potent auristatin W derivative as the cytotoxic payload, and a stable, non-cleavable alkyl hydrazide linker that connects them.[2][3] The mechanism of action is a multi-step process initiated by the binding of this compound to C4.4A, leading to the internalization of the ADC and the targeted delivery of the cytotoxic agent to cancer cells.
The Targeting Component: this compound
This compound is the cornerstone of Lupartumab Amadotin's targeted therapy. Its primary role is to selectively identify and bind to C4.4A-expressing tumor cells.
Binding Affinity and Specificity
The efficacy of this compound as a targeting agent is fundamentally linked to its high affinity and specificity for the C4.4A antigen. While specific dissociation constants (Kd) are not publicly available, the half-maximal effective concentration (EC50) for binding of the parental antibody to C4.4A has been determined to be 0.8 nmol/L, indicating a strong binding interaction. This high affinity ensures that the ADC preferentially accumulates at the tumor site, minimizing off-target effects.
The Antibody-Drug Conjugate: Lupartumab Amadotin (BAY 1129980)
Lupartumab Amadotin is the complete therapeutic entity, where the targeting specificity of this compound is coupled with the potent cell-killing ability of an auristatin derivative.
Molecular Composition
The ADC has a drug-to-antibody ratio (DAR) of approximately 4, meaning on average, four molecules of the auristatin payload are attached to each this compound antibody. This conjugation is achieved via a non-cleavable alkyl hydrazide linker attached to cysteine residues on the antibody.
Mechanism of Action: From Binding to Cytotoxicity
The antitumor activity of Lupartumab Amadotin is a sequential process that relies on the coordinated function of each of its components.
Binding and Internalization
The process begins with the binding of the this compound component of the ADC to C4.4A on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process by which the cell internalizes the ADC-C4.4A complex. The internalization of the fluorescently-labeled C4.4A antibody into hC4.4A:A549 cells was observed to have a half-maximum signal intensity at approximately 55 minutes, demonstrating efficient uptake.
Lysosomal Trafficking and Payload Release
Following internalization, the ADC-C4.4A complex is trafficked to the lysosomes. Inside the acidic environment of the lysosome, the antibody portion of the ADC is degraded by proteases, leading to the release of the active metabolites of the auristatin payload, BAY 1112179 and BAY 1136309.
Cytotoxicity through Microtubule Disruption
The released auristatin W derivative is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo efficacy of Lupartumab Amadotin (BAY 1129980).
Table 1: In Vitro Potency of Lupartumab Amadotin (BAY 1129980)
| Cell Line | Cancer Type | C4.4A Expression | IC50 (nM) |
| hC4.4A:A549 | Lung Cancer (transfected) | High | 0.05 |
| mock:A549 | Lung Cancer (control) | Negative | >100 |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | Endogenous | 0.6 |
Table 2: In Vivo Efficacy of Lupartumab Amadotin (BAY 1129980) in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Minimum Effective Dose (mg/kg) | Outcome |
| NCI-H292 | NSCLC | Q4D x 3, i.v. | 1.9 | Dose-dependent tumor growth inhibition |
| PDX Models (various) | NSCLC | Q4D x 3, i.v. | 7.5 - 15 | C4.4A target-dependent antitumor efficacy |
Experimental Protocols
The following are summaries of key experimental protocols used to elucidate the mechanism of action of Lupartumab Amadotin.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of Lupartumab Amadotin (e.g., 0.001-100 nM) for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Luminescence is measured using a plate reader.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Antibody Internalization Assay
Objective: To visualize and quantify the internalization of the antibody-ADC complex.
Methodology:
-
The this compound antibody is labeled with a pH-sensitive fluorescent dye (e.g., CypHer5E) that exhibits increased fluorescence in acidic environments like lysosomes.
-
C4.4A-positive cells are incubated with the fluorescently labeled antibody.
-
Live-cell imaging is performed over time using a high-content imaging system (e.g., INCell Analyzer 1000) to monitor the increase in intracellular fluorescence.
-
The rate of internalization is determined by quantifying the fluorescence intensity inside the cells over time.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
Caption: The sequential mechanism of action of Lupartumab Amadotin (BAY 1129980).
Caption: A simplified workflow for the in vitro characterization of Lupartumab Amadotin.
References
The Potential of BAY 1135626 in Anti-Tumor Research: A Technical Guide to the Antibody-Drug Conjugate BAY 1129980
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) have emerged as a powerful class of therapeutics. BAY 1135626 serves as a key component in the synthesis of one such ADC, BAY 1129980 (also known as Lupartumab Amadotin). This technical guide provides an in-depth overview of the preclinical anti-tumor research centered on BAY 1129980, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation. The primary focus of this document is on the ADC, BAY 1129980, which is the active anti-tumor agent.
Core Components and Mechanism of Action
BAY 1129980 is a meticulously engineered ADC comprising three key components:
-
The Antibody: A fully human monoclonal antibody that specifically targets C4.4a (also known as LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), but with limited expression in healthy tissues.[1][2][3]
-
The Linker: A stable, non-cleavable linker that connects the antibody to the cytotoxic payload. This ensures that the payload remains attached to the antibody until the ADC is internalized by the target cancer cell, minimizing off-target toxicity.
-
The Payload: A potent anti-mitotic agent, an auristatin derivative.[1] Once inside the cancer cell, the auristatin payload is released and disrupts the microtubule network, a critical component of the cellular skeleton. This interference with microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
The targeted delivery of the potent auristatin payload via the C4.4a-specific antibody allows for a highly localized anti-tumor effect, sparing healthy cells and potentially leading to a wider therapeutic window compared to traditional chemotherapy.
Signaling Pathway of C4.4A (LYPD3) and the ADC's Mechanism of Action
C4.4A (LYPD3) is a glycosylphosphatidylinositol (GPI)-anchored protein that has been implicated in tumor progression, including cell migration and invasion.[4] While the complete downstream signaling cascade of LYPD3 is still under active investigation, studies have shown its association with key oncogenic pathways such as PI3K/AKT and MAPK/ERK. Overexpression of LYPD3 is correlated with poor prognosis in several cancers.
The mechanism of action of BAY 1129980 can be visualized as a multi-step process:
-
Target Binding: The antibody component of BAY 1129980 specifically binds to the C4.4a protein on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-C4.4a complex is internalized by the cell through endocytosis.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. The harsh lysosomal environment degrades the antibody, releasing the auristatin payload into the cytoplasm.
-
Microtubule Disruption: The released auristatin binds to tubulin, the building block of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to G2/M phase cell cycle arrest.
-
Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Quantitative Data Summary
The anti-tumor activity of BAY 1129980 has been evaluated in a range of preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Anti-Proliferative Activity of BAY 1129980
| Cell Line | Cancer Type | C4.4a Expression | IC50 (nM) | Reference |
| hC4.4A:A549 | Non-Small Cell Lung Cancer (Transfected) | High | 0.05 | |
| mock:A549 | Non-Small Cell Lung Cancer (Control) | Negative | >100 | |
| NCI-H292 | Non-Small Cell Lung Cancer | Endogenous | 0.1 - 1.0 | |
| NCI-H322 | Non-Small Cell Lung Cancer | Endogenous | 1.0 - 10 | |
| FaDu | Head and Neck Cancer | Endogenous | 0.1 - 1.0 | |
| SCaBER | Bladder Cancer | Endogenous | 1.0 - 10 | |
| HCT-116 | Colon Cancer | Endogenous | >100 |
Table 2: In Vivo Anti-Tumor Efficacy of BAY 1129980 in Xenograft Models
| Model Type | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H292 (Cell Line Derived) | Non-Small Cell Lung Cancer | 1.9 - 15 mg/kg, i.v., Q4Dx3 | Dose-dependent TGI, with tumor stasis at higher doses | |
| NCI-H322 (Cell Line Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |
| Lu7064 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |
| Lu7126 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |
| Lu7433 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI | |
| Lu7466 (Patient-Derived) | Non-Small Cell Lung Cancer | 7.5 and 15 mg/kg, i.v., Q4Dx3 | Significant TGI |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of BAY 1129980.
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549, NCI-H292)
-
Complete cell culture medium
-
BAY 1129980 (and control compounds)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BAY 1129980 and control compounds in complete culture medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) using a non-linear regression analysis.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of BAY 1129980 in a living organism.
Materials:
-
Immunodeficient mice (e.g., female BALB/c nude mice)
-
Human cancer cells (e.g., NCI-H292) or patient-derived tumor fragments
-
Matrigel (optional, for cell line-derived xenografts)
-
BAY 1129980 (and vehicle control)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Cell Line-Derived Xenografts (CDX):
-
Harvest and resuspend cancer cells in a mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
-
Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of each mouse.
-
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer BAY 1129980 intravenously (i.v.) at the specified doses and schedule (e.g., 7.5 mg/kg, every 4 days for 3 doses).
-
Administer the vehicle control to the control group using the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Conclusion
The preclinical data for BAY 1129980, an antibody-drug conjugate synthesized using this compound, demonstrates its potential as a targeted anti-tumor agent. Its mechanism of action, which combines the specificity of a monoclonal antibody against the C4.4a antigen with the potent cytotoxicity of an auristatin payload, has shown significant efficacy in both in vitro and in vivo models of various cancers, particularly non-small cell lung cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this promising therapeutic candidate. A Phase I clinical trial of BAY 1129980 is ongoing.
References
- 1. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dose-escalation Study of Lupartumab Amadotin (BAY1129980) [clinicaltrials.stanford.edu]
- 4. What are LYPD3 inhibitors and how do they work? [synapse.patsnap.com]
Technical Guide: BAY 1129980, an Anti-C4.4a Antibody-Drug Conjugate, and its Precursor BAY 1135626
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibody-drug conjugate (ADC) BAY 1129980, also known as Lupartumab amadotin, with a focus on its synthesis from the precursor antibody BAY 1135626, its mechanism of action, and key preclinical data.
Introduction
BAY 1129980 is an investigational antibody-drug conjugate designed for the targeted treatment of tumors expressing C4.4a (also known as LYPD3), a protein found on the surface of various cancer cells with limited expression in healthy tissues.[1][2][3] The ADC consists of three main components:
-
The Antibody (this compound): A fully human IgG1 monoclonal antibody that specifically targets the C4.4a antigen.[3]
-
The Payload: A highly potent derivative of auristatin W, a microtubule-disrupting agent.[4]
-
The Linker: A noncleavable alkyl hydrazide linker that connects the antibody to the payload.
This guide will detail the synthesis of BAY 1129980 from its precursor, summarize its preclinical efficacy, and illustrate its mechanism of action.
Synthesis of BAY 1129980 from this compound
The generation of the C4.4A-ADC, BAY 1129980, involves the covalent conjugation of an auristatin W derivative to the precursor antibody, this compound (also referred to as C4.4A-Ab). The process utilizes the cysteine side chains of the antibody for attachment of the linker-payload. The resulting ADC has an average drug-to-antibody ratio (DAR) of approximately 4.
Experimental Protocol: Synthesis of BAY 1129980
The synthesis of BAY 1129980 from the auristatin W derivative and the C4.4A antibody (this compound) is a multi-step process.
Materials:
-
This compound (C4.4A-Ab) in a suitable buffer
-
Auristatin W derivative with a linker terminating in a reactive group for cysteine conjugation
-
Reducing agent (e.g., TCEP)
-
Quenching reagent
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction: The interchain disulfide bonds of this compound are partially reduced using a controlled amount of a reducing agent to expose free thiol groups on cysteine residues.
-
Conjugation: The auristatin W derivative-linker is added to the reduced antibody solution. The reactive group on the linker forms a covalent bond with the free thiol groups of the antibody. The reaction is allowed to proceed under controlled temperature and pH to achieve the desired drug-to-antibody ratio.
-
Quenching: A quenching reagent is added to cap any unreacted thiol groups on the antibody.
-
Purification: The resulting ADC, BAY 1129980, is purified from unconjugated antibody, free linker-payload, and other reaction components using a suitable chromatography method, such as size exclusion chromatography.
-
Characterization: The purified BAY 1129980 is characterized to determine the drug-to-antibody ratio (DAR) and purity using techniques like reversed-phase HPLC and size exclusion chromatography coupled with multiangle light scattering (SEC-MALS).
Mechanism of Action
The mechanism of action of BAY 1129980 begins with the specific binding of the antibody component to the C4.4a antigen on the surface of tumor cells. This is followed by internalization of the ADC-antigen complex.
Signaling Pathway of Auristatin W-Induced Apoptosis
Once internalized, the ADC is trafficked to lysosomes, where the antibody is degraded, releasing the auristatin W payload into the cytoplasm. The auristatin W then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of BAY 1129980.
The disruption of microtubules triggers a cascade of signaling events that ultimately lead to programmed cell death. This involves the activation of pro-apoptotic proteins and the inactivation of anti-apoptotic proteins.
Caption: Auristatin-induced apoptotic signaling pathway.
Preclinical Data
In Vitro Efficacy
BAY 1129980 has demonstrated potent and selective anti-proliferative activity against C4.4a-expressing cancer cell lines.
| Cell Line | C4.4a Expression | IC50 (nM) | Reference |
| hC4.4A:A549 | Transfected | 0.05 | |
| mock:A549 | Negative | >100 | |
| NCI-H292 | Endogenous | 0.6 | |
| NCI-H322 | Endogenous | 1.1 | |
| FaDu | Endogenous | 1.1 | |
| BxPC3 | Endogenous | 1.2 | |
| SCC-4 | Endogenous | 2.5 | |
| SCaBER | Endogenous | 10.3 |
In Vivo Efficacy
In vivo studies using xenograft models have shown significant anti-tumor activity of BAY 1129980.
| Xenograft Model | C4.4a Expression Level | Treatment | Tumor Growth Inhibition (%) | Reference |
| NCI-H292 | High | 7.5 mg/kg, Q4Dx3 | Not specified, but significant tumor growth delay | |
| NCI-H322 | High | 7.5 mg/kg, Q4Dx3 | Not specified, but significant tumor growth delay | |
| Lu7466 (PDX) | High | 15 mg/kg, Q4Dx3 | Not specified, but superior to docetaxel | |
| Lu7126 (PDX) | Medium | 15 mg/kg, Q4Dx3 | Not specified, but showed anti-tumor activity | |
| Lu7343 (PDX) | Low | 15 mg/kg, Q4Dx3 | Minimal effect | |
| Lu7700 (PDX) | Negative | 15 mg/kg, Q4Dx3 | No effect |
Experimental Protocols
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: Cells are treated with serial dilutions of BAY 1129980, a non-targeting control ADC, and the unconjugated antibody (this compound) for 72 hours.
-
Viability Assessment: Cell viability is determined using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.
In Vivo Xenograft Studies
Protocol:
-
Tumor Implantation: Human cancer cell lines or patient-derived xenograft (PDX) fragments are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment: Mice are randomized into treatment groups and administered BAY 1129980, a control ADC, or vehicle intravenously according to a specified dosing schedule (e.g., every 4 days for 3 doses).
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: Anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion
BAY 1129980 is a potent and selective anti-C4.4a ADC constructed from the precursor antibody this compound. Its mechanism of action, involving targeted delivery of an auristatin W derivative and subsequent microtubule disruption, leads to significant anti-tumor activity in preclinical models of C4.4a-expressing cancers. The detailed protocols and data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to BAY 1135626 and its Link to the Auristatin-Based ADC, BAY 1129980
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1135626 serves as a crucial component in the synthesis of BAY 1129980, a potent, investigational antibody-drug conjugate (ADC).[1][2][3] This technical guide provides a comprehensive overview of BAY 1129980, focusing on its molecular composition, mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. The core of this ADC technology lies in the targeted delivery of a highly cytotoxic auristatin payload to cancer cells expressing the C4.4a (LYPD3) antigen, a promising target in non-small cell lung cancer (NSCLC).[4][5]
The Core Components of the Auristatin-Based ADC, BAY 1129980
BAY 1129980 is a complex molecule engineered for selective cancer cell killing. Its structure comprises three key components:
-
The Monoclonal Antibody: A fully human immunoglobulin G1 (IgG1) that specifically targets the C4.4a (LYPD3) protein. C4.4a is a cell surface protein that is overexpressed in various cancers, including a high prevalence in the squamous cell carcinoma subtype of NSCLC, while having limited expression in normal tissues.
-
The Linker: A non-cleavable alkyl hydrazide linker. This stable linker ensures that the cytotoxic payload remains attached to the antibody while in circulation, minimizing off-target toxicity. The payload is only released after the ADC has been internalized by the target cancer cell.
-
The Payload: A novel, highly potent derivative of auristatin W. Auristatins are a class of synthetic antineoplastic agents that are derivatives of the natural product dolastatin 10. They exert their cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
While the precise chemical structure of this compound is not publicly available, it is understood to be a precursor used in the production of the C4.4A-targeting monoclonal antibody component of BAY 1129980.
Mechanism of Action: From Targeting to Cell Death
The therapeutic strategy of BAY 1129980 is a multi-step process designed for targeted cytotoxicity.
dot
The C4.4a-LKB1 Signaling Axis: A Potential Pathway for Therapeutic Intervention
Recent research suggests a connection between the expression of C4.4a (LYPD3) and the liver kinase B1 (LKB1) tumor suppressor pathway. LKB1 is a serine/threonine kinase that plays a critical role in regulating cell metabolism, growth, and polarity. Loss-of-function mutations in LKB1 are frequently observed in NSCLC and are associated with tumor progression and metastasis. Studies have shown that LKB1 can negatively regulate the transcription of LYPD3. This suggests that in LKB1-deficient tumors, the upregulation of C4.4a may contribute to a more aggressive phenotype. This inverse correlation presents a therapeutic opportunity for ADCs like BAY 1129980, which can specifically target the highly expressed C4.4a on these tumor cells.
dot
Preclinical Efficacy of BAY 1129980
The antitumor activity of BAY 1129980 has been evaluated in a range of preclinical models, demonstrating its potency and selectivity.
In Vitro Studies
The in vitro cytotoxicity of BAY 1129980 was assessed using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight the ADC's potent and target-dependent activity.
| Cell Line | C4.4a Expression | IC50 (nM) | Reference |
| hC4.4A:A549 (transfected) | High | 0.05 | |
| mock:A549 (control) | None | >100 | |
| NCI-H292 (NSCLC) | Endogenous | 0.6 |
In Vivo Studies
The in vivo efficacy of BAY 1129980 was investigated in mouse xenograft models using both cell line-derived tumors and patient-derived xenografts (PDXs).
| Xenograft Model | Tumor Type | Treatment and Dose | Outcome | Reference |
| NCI-H292 | NSCLC | 1.9 - 7.5 mg/kg (i.v.) | Dose-dependent tumor growth inhibition | |
| NCI-H292 | NSCLC | 15 mg/kg (i.v.) | Marked delay in tumor growth | |
| NSCLC PDX Models | NSCLC | 7.5 and 15 mg/kg (i.v.) | C4.4a target-dependent antitumor efficacy |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the preclinical evaluation of BAY 1129980.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
dot
Protocol Steps:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of BAY 1129980 (e.g., ranging from 0.001 to 100 nM).
-
Following a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.
-
The plate is incubated at room temperature to allow for cell lysis and stabilization of the luminescent signal.
-
Luminescence is measured using a plate reader.
-
The data is then analyzed to determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Studies
These studies involve the transplantation of human tumor cells or tissues into immunodeficient mice to evaluate the antitumor efficacy of a drug candidate in a living organism.
dot
Protocol Steps:
-
Tumor Implantation: Human NSCLC cells (e.g., NCI-H292) or fragments from a patient-derived tumor are subcutaneously implanted into immunodeficient mice.
-
Tumor Growth: The tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into different treatment groups and are administered BAY 1129980 intravenously at various doses and schedules (e.g., 1.9-15 mg/kg).
-
Monitoring: Tumor volume and the general health of the mice are monitored regularly throughout the study.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
BAY 1129980, an auristatin-based ADC synthesized from this compound, represents a promising therapeutic strategy for NSCLC and other C4.4a-expressing cancers. Its design, which combines the high specificity of a monoclonal antibody with the potent cytotoxicity of an auristatin payload, allows for targeted tumor cell killing while minimizing systemic toxicity. The preclinical data strongly support its continued development, and the link to the LKB1 pathway may provide a biomarker-driven approach to patient selection in future clinical trials. This technical guide provides a foundational understanding of this innovative ADC for researchers and professionals in the field of oncology drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of BAY 1135626 and its Conjugate BAY 1129980
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of BAY 1135626, a human monoclonal antibody targeting C4.4a (also known as LYPD3), and its corresponding antibody-drug conjugate (ADC), BAY 1129980 (Lupartumab Amadotin). This compound serves as the targeting moiety for the delivery of a potent auristatin-based cytotoxic payload. This document details the mechanism of action, quantitative biological data from in vitro and in vivo studies, and the experimental protocols utilized in these assessments. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical efficacy and mode of action of this ADC.
Introduction
This compound is a fully human IgG1 monoclonal antibody that specifically targets C4.4a (LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), particularly the squamous cell carcinoma subtype, as well as head and neck, esophageal, and bladder cancers.[1][2] Due to its limited expression in normal tissues, C4.4a presents an attractive target for cancer therapy.
BAY 1129980 is an antibody-drug conjugate composed of this compound linked to a highly potent auristatin derivative, Monomethyl auristatin E (MMAE), via a noncleavable linker.[3] This ADC is designed to selectively deliver the cytotoxic payload to C4.4a-expressing tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
Mechanism of Action
The therapeutic activity of BAY 1129980 is a multi-step process that relies on the specific targeting of C4.4a-expressing cells and the potent cytotoxic effect of the auristatin payload.
2.1. Targeting and Internalization
The this compound component of the ADC binds to the C4.4a receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized by the cell.
2.2. Payload Release and Cytotoxicity
Following internalization, the ADC is trafficked to the lysosome. Inside the lysosome, the antibody is degraded, leading to the release of the MMAE payload. Free MMAE then disrupts the intracellular microtubule network by inhibiting tubulin polymerization.[4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5]
2.3. C4.4a (LYPD3) Signaling
C4.4a (LYPD3) is a glycosylphosphatidylinositol (GPI)-anchored protein implicated in cell adhesion, migration, and invasion. Its overexpression in cancer is associated with the activation of pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways. The direct signaling consequences of this compound binding to C4.4a are a subject of ongoing research.
Quantitative Biological Data
The biological activity of BAY 1129980 has been evaluated in a series of preclinical in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of BAY 1129980
| Cell Line | Cancer Type | C4.4a Expression | IC50 (nM) |
| hC4.4A:A549 | Lung Cancer (transfected) | High | 0.05 |
| mock:A549 | Lung Cancer (control) | Negative | >100 |
| NCI-H292 | Non-Small Cell Lung Cancer | Endogenous | Sub-nanomolar range |
| NCI-H322 | Non-Small Cell Lung Cancer | Endogenous | Sub-nanomolar range |
Table 2: In Vivo Antitumor Efficacy of BAY 1129980 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| NCI-H292 | Non-Small Cell Lung Cancer | 1.9-15 mg/kg, IV, Q4D x 3 | Dose-dependent tumor growth inhibition; MED of 1.9 mg/kg. |
| NCI-H322 | Non-Small Cell Lung Cancer | Not specified | Potent and selective antitumor activity. |
| Lu7433 (PDX) | Lung Squamous Cell Carcinoma | Not specified | Potent and selective antitumor activity. |
| Lu7343 (PDX) | Lung Squamous Cell Carcinoma | Not specified | Potent and selective antitumor activity. |
| Lu7064 (PDX) | Pleomorphic Lung Cancer | Not specified | Potent and selective antitumor activity. |
PDX: Patient-Derived Xenograft; MED: Minimum Effective Dose
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BAY 1129980 in cancer cell lines.
Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, NCI-H292, NCI-H322) are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of BAY 1129980 or a control ADC for 72 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Incubation and Lysis: The plates are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate luminometer.
-
Data Analysis: The relative luminescence units (RLU) are converted to percentage of viable cells relative to untreated controls. The IC50 values are calculated using a non-linear regression model.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of BAY 1129980 in mouse models of human cancer.
Protocol:
-
Animal Models: Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
-
Tumor Inoculation: Human cancer cells (e.g., NCI-H292) or patient-derived tumor fragments are subcutaneously implanted into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: BAY 1129980 is administered intravenously (IV) at specified doses and schedules (e.g., every 4 days for 3 cycles). Control groups receive vehicle or a non-targeting ADC.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups.
Visualizations
Diagram 1: BAY 1129980 Mechanism of Action
Caption: Mechanism of action of the antibody-drug conjugate BAY 1129980.
Diagram 2: C4.4a (LYPD3) Associated Signaling Pathways
References
BAY 1135626's Role in the Development of a Novel Antibody-Drug Conjugate for Non-Small Cell Lung Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the relevance of BAY 1135626 in the context of non-small cell lung cancer (NSCLC) research and development. While not a therapeutic agent in itself, this compound is a critical component in the synthesis of Lupartumab Amadotin (BAY 1129980), an antibody-drug conjugate (ADC) that has been investigated for the treatment of NSCLC. This document will delve into the core of BAY 1129980's mechanism of action, its molecular target, preclinical efficacy, and the experimental methodologies employed in its evaluation.
Introduction: From Component to Conjugate
This compound is a key constituent of the fully human C4.4A (LYPD3)-targeting monoclonal antibody component of the ADC, Lupartumab Amadotin (BAY 1129980)[1]. The therapeutic strategy of BAY 1129980 revolves around the specific targeting of C4.4A, a protein overexpressed in various cancers, including a significant subset of NSCLC, and delivering a potent cytotoxic payload to these cancer cells[2][3].
The ADC, BAY 1129980, comprises three main parts:
-
A fully human IgG1 monoclonal antibody that specifically recognizes and binds to C4.4A.
-
A highly potent auristatin derivative, which is a microtubule-disrupting agent, as the cytotoxic payload.
-
A non-cleavable alkyl hydrazide linker that connects the antibody to the auristatin derivative[2][3].
The stability and specificity of this construct are paramount to its therapeutic window, aiming to maximize efficacy on tumor tissue while minimizing off-target toxicity.
The Molecular Target: C4.4A (LYPD3) in NSCLC
C4.4A, also known as Ly6/PLAUR domain-containing protein 3 (LYPD3), is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein. Its expression in healthy tissues is limited, primarily found in skin keratinocytes and esophageal endothelial cells. However, it is significantly overexpressed in several cancer types.
In NSCLC, C4.4A expression is particularly prevalent in the squamous cell carcinoma (SCC) subtype. Studies have shown that a high percentage of NSCLC-SCC samples are positive for C4.4A. This differential expression pattern makes C4.4A an attractive target for ADC-based therapies, offering a potential avenue for selective cancer cell killing. The expression of C4.4A has been linked to a malignant phenotype and poor prognosis in NSCLC, suggesting its involvement in tumor progression and invasion.
Mechanism of Action of BAY 1129980
The therapeutic effect of BAY 1129980 is initiated by the high-affinity binding of its antibody component to the C4.4A protein on the surface of NSCLC cells. This is followed by the internalization of the ADC-C4.4A complex. Once inside the cell, the ADC is trafficked to lysosomes, where the degradation of the antibody releases the auristatin payload. The freed auristatin then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis.
Preclinical Efficacy of BAY 1129980 in NSCLC Models
The anti-tumor activity of BAY 1129980 has been evaluated in various preclinical models of NSCLC, including cell lines and patient-derived xenografts (PDXs).
In vitro studies have demonstrated the potent and selective anti-proliferative effects of BAY 1129980 on C4.4A-expressing cancer cell lines.
| Cell Line | Cancer Type | C4.4A Expression | IC50 (nM) of BAY 1129980 | Reference |
| hC4.4A:A549 | NSCLC (transfected) | High | Potent Inhibition | |
| mock:A549 | NSCLC | Negative | No significant inhibition | |
| NCI-H292 | NSCLC | Endogenous | Potent Inhibition | |
| NCI-H322 | NSCLC | Endogenous | Potent Inhibition |
Data summarized from published preclinical studies.
The in vivo efficacy of BAY 1129980 has been demonstrated in several NSCLC xenograft models, where treatment resulted in significant tumor growth inhibition. The level of C4.4A expression was found to correlate with the in vivo efficacy of the ADC.
| Model | Cancer Type | Treatment | Outcome | Reference |
| NCI-H292 Xenograft | NSCLC | BAY 1129980 (1.9-15 mg/kg, i.v.) | Dose-dependent tumor growth inhibition. Superior efficacy compared to cisplatin and paclitaxel. | |
| NCI-H322 Xenograft | NSCLC | BAY 1129980 | Significant tumor growth inhibition. | |
| NSCLC PDX Models (Lu7064, Lu7126, Lu7433, Lu7466) | NSCLC | BAY 1129980 (7.5 and 15 mg/kg, i.v.) | C4.4A target-dependent anti-tumor efficacy. |
Data summarized from published preclinical studies.
Furthermore, combination studies with standard-of-care chemotherapy, such as cisplatin, have shown additive anti-tumor effects in NSCLC models. Repeated dosing of BAY 1129980 was also well-tolerated in these preclinical models.
Experimental Protocols
The evaluation of BAY 1129980 involved a series of standard and specialized experimental protocols to determine its efficacy and mechanism of action.
-
Objective: To determine the cytotoxic effect of BAY 1129980 on NSCLC cell lines.
-
Method:
-
NSCLC cells (e.g., NCI-H292, or C4.4A-transfected A549) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of BAY 1129980 (e.g., 0.001-100 nM) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
-
-
Objective: To evaluate the anti-tumor efficacy of BAY 1129980 in a living organism.
-
Method:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human NSCLC cells (e.g., NCI-H292) or implanted with patient-derived tumor fragments (PDX).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
BAY 1129980 is administered intravenously (i.v.) at various doses and schedules (e.g., 1.9-15 mg/kg, every 4 days for 3 doses).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for C4.4A expression).
-
Clinical Development
Based on the promising preclinical data, a Phase I clinical trial (NCT02134197) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of BAY 1129980 in patients with advanced solid tumors known to express C4.4A, including NSCLC. The study was a dose-escalation trial to determine the recommended Phase II dose.
Conclusion
While this compound is not a direct therapeutic agent for NSCLC, its incorporation into the antibody-drug conjugate Lupartumab Amadotin (BAY 1129980) highlights its significance in the development of targeted cancer therapies. The preclinical data for BAY 1129980 demonstrated a potent and selective anti-tumor effect in C4.4A-expressing NSCLC models, providing a strong rationale for its clinical investigation. The development of ADCs like BAY 1129980 underscores the importance of identifying and validating tumor-specific antigens such as C4.4A to enable the targeted delivery of highly potent cytotoxic agents, thereby potentially improving the therapeutic index compared to traditional chemotherapy. Further clinical evaluation is necessary to fully elucidate the therapeutic potential of this approach in patients with non-small cell lung cancer.
References
Methodological & Application
Application Notes and Protocols: Synthesis of BAY 1129980 from BAY 1135626
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of BAY 1129980, an antibody-drug conjugate (ADC), from its precursor components: the C4.4A-targeting monoclonal antibody BAY 1135626 and a potent auristatin W derivative. The synthesis involves a multi-step process including partial reduction of the antibody, conjugation with the linker-payload, and subsequent purification and characterization of the final ADC product. All quantitative data pertaining to the characterization of BAY 1129980 are summarized, and relevant experimental workflows are visually represented.
Introduction
BAY 1129980 is an investigational antibody-drug conjugate designed for targeted therapy of C4.4A-expressing tumors. It comprises a fully human IgG1 monoclonal antibody, this compound, which specifically targets the C4.4A (LYPD3) antigen, conjugated to a highly potent auristatin W derivative. The linkage is achieved through a stable, non-cleavable alkyl hydrazide linker attached to the cysteine residues of the antibody. This targeted delivery of a cytotoxic payload aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.
Data Summary
The following table summarizes the key quantitative characteristics of the synthesized BAY 1129980 ADC.
| Parameter | Value | Method of Analysis |
| Antibody Component | This compound (anti-C4.4A hIgG1) | - |
| Linker-Payload | Auristatin W derivative | - |
| Linker Type | Non-cleavable alkyl hydrazide | - |
| Average Drug-to-Antibody Ratio (DAR) | ~4 | Reversed-Phase HPLC |
| Purity | High | Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
Experimental Protocol: Synthesis of BAY 1129980
This protocol is based on the methodology described in the supplementary materials of the publication by Willuda J, et al. Mol Cancer Ther. 2017 May;16(5):893-904.
Materials:
-
This compound (anti-C4.4A human IgG1 antibody)
-
Auristatin W derivative with a non-cleavable alkyl hydrazide linker
-
Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)
-
Quenching agent
-
Purification system (e.g., Size Exclusion Chromatography)
-
Analytical instrumentation (RP-HPLC, SEC-MALS)
-
Reaction buffers and solvents
Procedure:
-
Partial Reduction of this compound:
-
The interchain disulfide bonds of the this compound antibody are partially reduced to generate free thiol groups for conjugation.
-
The antibody is incubated with a controlled molar excess of a reducing agent (e.g., TCEP) in a suitable reaction buffer.
-
The reaction is allowed to proceed for a specific duration at a controlled temperature to achieve the desired degree of reduction, which will influence the final drug-to-antibody ratio.
-
-
Conjugation Reaction:
-
The activated auristatin W derivative (linker-payload) is added to the solution containing the partially reduced this compound.
-
The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
The reaction is incubated for a set time under controlled conditions to ensure efficient conjugation.
-
-
Quenching of the Reaction:
-
A quenching agent is added to the reaction mixture to cap any unreacted thiol groups and to stop the conjugation process.
-
-
Purification of BAY 1129980:
-
The resulting BAY 1129980 ADC is purified from unconjugated antibody, excess linker-payload, and other reaction components.
-
Size Exclusion Chromatography (SEC) is a commonly used method for this purification step, separating molecules based on their size.
-
-
Characterization of BAY 1129980:
-
The purified BAY 1129980 is characterized to determine its key properties.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is determined using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Purity and Aggregation: The purity of the ADC and the presence of any aggregates are assessed using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS).
-
Visualizations
Experimental Workflow for BAY 1129980 Synthesis
Caption: Workflow for the synthesis and characterization of BAY 1129980.
Signaling Pathway and Mechanism of Action
Caption: Cellular mechanism of action of BAY 1129980.
Application Notes and Protocols for BAY 1135626 in In Vitro Assays
These application notes provide detailed protocols and guidelines for the dissolution and handling of BAY 1135626 for use in in vitro research applications. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a fully human monoclonal antibody that targets C4.4A (LYPD3), a cell surface protein overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC), while having limited expression in normal tissues.[1][2][3] It is a crucial component of the antibody-drug conjugate (ADC) Lupartumab Amadotin (BAY 1129980), where it is conjugated to a potent auristatin derivative that disrupts microtubules.[4][5] The primary role of this compound in this context is to selectively deliver the cytotoxic payload to C4.4A-expressing cancer cells.
While the anti-proliferative effects in cell-based assays are attributed to the complete ADC (BAY 1129980), which has shown high potency with IC50 values in the subnanomolar range, the antibody this compound itself can be utilized in in vitro assays for various purposes, such as binding studies, internalization assays, or as a control agent.
Data Presentation
The following table summarizes the key characteristics of this compound and the corresponding antibody-drug conjugate, BAY 1129980.
| Feature | This compound | Lupartumab Amadotin (BAY 1129980) |
| Molecule Type | Fully human IgG1 monoclonal antibody | Antibody-Drug Conjugate (ADC) |
| Target | C4.4A (LYPD3) | C4.4A (LYPD3) |
| Conjugate | None | Auristatin derivative (microtubule inhibitor) |
| Primary In Vitro Use | Binding assays, internalization studies, control | Cytotoxicity assays, proliferation assays |
| Reported IC50 | Not applicable (as a standalone antibody for cytotoxicity) | 0.05 nM in hC4.4A:A549 cells |
Experimental Protocols
Protocol for Reconstitution and Handling of Lyophilized this compound Antibody
This protocol outlines the procedure for reconstituting lyophilized this compound antibody for use in in vitro assays. It is crucial to handle antibodies under sterile conditions to prevent contamination.
Materials:
-
Lyophilized this compound antibody
-
Sterile, pyrogen-free water or sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-equilibration: Before opening, allow the vial of lyophilized antibody to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the product.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Carefully open the vial in a sterile environment (e.g., a laminar flow hood).
-
Refer to the manufacturer's datasheet for the recommended volume of solvent to add. If not specified, a common practice is to reconstitute to a stock concentration of 1 mg/mL. For example, for 1 mg of antibody, add 1 mL of sterile PBS.
-
Gently add the recommended volume of sterile PBS (or water) to the vial.
-
To dissolve, gently swirl the vial or pipette the solution up and down slowly. Avoid vigorous shaking or vortexing , as this can cause denaturation and aggregation of the antibody.
-
Allow the vial to sit at room temperature for 10-15 minutes with occasional gentle swirling to ensure complete dissolution.
-
-
Stock Solution Storage:
-
Once fully dissolved, it is recommended to aliquot the antibody stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can damage the antibody.
-
Store the aliquots at -20°C or -80°C for long-term storage. Refer to the manufacturer's specific recommendations for optimal storage temperature and duration.
-
-
Preparation of Working Solutions:
-
For in vitro assays, thaw the required aliquot of the stock solution on ice.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile cell culture medium or assay buffer immediately before use.
-
Important Considerations:
-
Always use low-protein binding tubes and pipette tips to minimize loss of the antibody.
-
The final concentration of any solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid cytotoxicity. For antibody solutions reconstituted in PBS, this is generally not a concern.
-
If precipitation is observed after reconstitution or thawing, the solution can be clarified by centrifugation at 10,000 x g for 5 minutes and using the supernatant.
Mandatory Visualizations
Below are diagrams illustrating the experimental workflow for preparing this compound solutions and the mechanism of action of the corresponding ADC, BAY 1129980.
Caption: Workflow for preparing this compound antibody solutions.
References
Application Notes and Protocols for In Vivo Administration of BAY 1129980 ADC
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1129980, also known as Lupartumab Amadotin, is an antibody-drug conjugate (ADC) that has been investigated for its potential in cancer therapy.[1][2] It is composed of a fully human monoclonal antibody targeting C4.4A (also known as LYPD3), a cell surface protein expressed in various solid tumors, including non-small cell lung cancer (NSCLC).[3][4] The antibody is conjugated to a highly potent auristatin derivative, a microtubule-disrupting agent, via a non-cleavable linker.[3] Upon binding to C4.4A on tumor cells, BAY 1129980 is internalized, leading to the release of the cytotoxic payload and subsequent cell death. This document provides a detailed protocol for the in vivo administration of BAY 1129980 based on preclinical studies.
Mechanism of Action Signaling Pathway
The proposed mechanism of action for BAY 1129980 involves a targeted delivery of a cytotoxic agent to tumor cells expressing the C4.4A antigen.
Caption: Mechanism of action of BAY 1129980 ADC.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical in vivo studies of BAY 1129980.
Table 1: In Vivo Efficacy of BAY 1129980 Monotherapy in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Dose (mg/kg) | Outcome |
| NSCLC | NCI-H292 | Q4D x 3, IV | 1.9 | Minimum Effective Dose, Dose-dependent tumor growth halt |
| NSCLC | NCI-H292 | Q4D x 3, IV | 15 | Marked delay in tumor growth |
| NSCLC | NCI-H322 | Q4D x 3, IV | 1.9 - 15 | Dose-dependent tumor growth halt |
| NSCLC (PDX) | Lu7064, Lu7126, Lu7433, Lu7466 | Q4D x 3, IV | 7.5, 15 | Target-dependent antitumor efficacy |
| ESCC (PDX) | ES0190 | Q4D x 3, IV | 15 | 77% Tumor Growth Inhibition (TGI) |
| ESCC (PDX) | ES0195 | Q4D x 3, IV | 15 | 59% TGI |
| HNSCC (PDX) | HN10847 | Q4D x 3, IV | 15 | 46% TGI |
| HNSCC (PDX) | HN9619 | Q4D x 3, IV | 15 | 34% TGI |
| HNSCC (PDX) | HN10321 | Q4D x 3, IV | 15 | 22% TGI |
| Bladder (PDX) | BL0597 | Q4D x 3, IV | 15 | 41% TGI (transient response) |
| Bladder (PDX) | BL5001 | Q4D x 3, IV | 15 | 93% TGI (strong and complete tumor growth control) |
PDX: Patient-Derived Xenograft; Q4D x 3: every 4 days for 3 doses; IV: Intravenous; TGI: Tumor Growth Inhibition.
Experimental Protocols
The following protocols are synthesized from the methodologies reported in preclinical studies of BAY 1129980.
Animal Models and Tumor Implantation
-
Animal Strain: Female athymic nude mice are commonly used for xenograft studies.
-
Tumor Cell Implantation (for cell line-derived xenografts):
-
Culture human cancer cell lines (e.g., NCI-H292, NCI-H322 for NSCLC) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Fragment Implantation (for patient-derived xenografts):
-
Obtain fresh tumor tissue from consenting patients.
-
Implant small tumor fragments (e.g., 3-4 mm3) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Allow tumors to grow to a palpable size.
-
In Vivo Administration Protocol for BAY 1129980
This protocol outlines the steps for intravenous administration of BAY 1129980 in tumor-bearing mice.
Caption: Experimental workflow for in vivo administration of BAY 1129980.
Materials:
-
BAY 1129980 ADC
-
Vehicle control (e.g., Phosphate Buffered Saline - PBS)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal restraint device
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Growth Monitoring: Once tumors are palpable, measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Preparation: Reconstitute and dilute BAY 1129980 in the vehicle (e.g., PBS) to the desired final concentrations (e.g., 1.9, 7.5, 15 mg/kg).
-
Administration:
-
Administer BAY 1129980 intravenously (IV) via the tail vein.
-
The dosing schedule is typically every 4 days for 3 doses (Q4D x 3).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Efficacy is often assessed by calculating the tumor growth inhibition (TGI).
Combination Therapy Protocol
BAY 1129980 has also been evaluated in combination with standard-of-care chemotherapies.
-
Example Combination: In the NCI-H292 model, BAY 1129980 was administered in combination with cisplatin.
-
Administration Schedule:
-
BAY 1129980: Administered intravenously as per the monotherapy protocol.
-
Cisplatin: Administered intraperitoneally (IP) on a different schedule (e.g., on days 8, 11, 14, and 20 in one study).
-
Disclaimer
This document provides a summary of publicly available information on the in vivo administration of BAY 1129980 ADC for research purposes only. The specific details of the protocols may need to be adapted based on the experimental design, animal model, and institutional guidelines. Researchers should always adhere to their institution's animal care and use committee (IACUC) protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lupartumab amadotin - Bayer HealthCare - AdisInsight [adisinsight.springer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of BAY 1135626 to an Antibody
These application notes provide a comprehensive overview and detailed protocols for the conjugation of BAY 1135626, a precursor for an auristatin-based antibody-drug conjugate (ADC), to a monoclonal antibody. The described methodology is intended for researchers, scientists, and drug development professionals working on the creation of targeted cancer therapeutics.
Introduction to Antibody-Drug Conjugates (ADCs)
Antibody-drug conjugates are a promising class of biopharmaceutical drugs designed as a targeted therapy for cancer. ADCs consist of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to a potent cytotoxic agent (payload) via a chemical linker. This tripartite structure allows for the selective delivery of the cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and improving the therapeutic index.
This compound is utilized in the synthesis of BAY 1129980, an auristatin-based anti-C4.4A (LYPD3) ADC for non-small cell lung cancer research[1][2]. Auristatins, such as monomethyl auristatin E (MMAE), are highly potent microtubule-inhibiting agents that are too toxic to be administered as standalone drugs[3]. By conjugating them to a tumor-specific antibody, their powerful cell-killing activity can be harnessed and directed specifically to cancer cells.
Principle of Cysteine-Based Conjugation
The protocol outlined below is based on a common and well-established method for ADC production: the conjugation of a maleimide-activated drug-linker to free thiol (sulfhydryl) groups on the antibody. Native IgG antibodies have interchain disulfide bonds that can be partially reduced to generate reactive thiol groups. These thiols then react with the maleimide group of the drug-linker payload to form a stable thioether bond. This method allows for control over the number of conjugated drug molecules, resulting in a more homogeneous ADC product[4][5].
The overall workflow involves three main steps:
-
Antibody Reduction: Partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups.
-
Conjugation: Reaction of the reduced antibody with the maleimide-activated this compound.
-
Purification: Removal of unconjugated drug-linker and purification of the resulting ADC.
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Purpose |
| Monoclonal Antibody (IgG) | User-defined | Targeting moiety |
| This compound (Maleimide-activated) | Sourced as needed | Drug-linker payload |
| Tris(2-carboxyethyl)phosphine (TCEP) | e.g., Thermo Fisher Scientific | Reducing agent |
| Phosphate Buffered Saline (PBS), pH 7.4 | e.g., Gibco | Buffer for antibody |
| Propylene Glycol | e.g., Sigma-Aldrich | Co-solvent for drug-linker |
| Dimethyl Sulfoxide (DMSO) | e.g., Sigma-Aldrich | Solvent for drug-linker |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | Buffer exchange and purification |
| Amicon® Ultra Centrifugal Filter Units (e.g., 50 kDa MWCO) | MilliporeSigma | Concentration and purification |
| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience | ADC characterization (DAR) |
Step-by-Step Conjugation Protocol
Step 1: Antibody Preparation and Reduction
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
To generate reactive thiol groups, add a freshly prepared solution of TCEP to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP per mole of antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Conjugation of this compound to the Antibody
-
Immediately after antibody reduction and TCEP removal, prepare the this compound solution. Dissolve the maleimide-activated drug-linker in a minimal amount of DMSO and then dilute with propylene glycol or another suitable co-solvent.
-
Add the dissolved this compound to the reduced antibody solution. A typical starting point is a 1.5 to 2-fold molar excess of the drug-linker over the available thiol groups (assuming approximately 8 thiol groups per antibody after reduction).
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.
Step 3: Purification of the Antibody-Drug Conjugate
-
The resulting ADC solution can be purified using a desalting column to remove unconjugated drug-linker and other small molecules.
-
For further purification and concentration, centrifugal filter units (e.g., 50 kDa MWCO) can be used. Wash the ADC with PBS several times according to the manufacturer's protocol.
-
The final purified ADC should be stored at 2-8°C or at -80°C for long-term storage, potentially with the addition of a stabilizing buffer.
Characterization of the ADC
After purification, it is crucial to characterize the ADC to determine its concentration, drug-to-antibody ratio (DAR), and purity.
| Parameter | Method | Description |
| ADC Concentration | UV-Vis Spectroscopy (A280) | Measure the absorbance at 280 nm to determine the protein concentration. Correction for the drug's absorbance at this wavelength may be necessary. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC-HPLC) | HIC separates ADC species based on the number of conjugated drug molecules. The weighted average of the different species provides the average DAR. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC-HPLC) | SEC separates molecules based on size and can be used to determine the percentage of monomeric ADC and detect any aggregation. |
Visual Representations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. Antibody BCN-PEG2-VC-PAB-MMAE Conjugation Kits, 1 vial | BroadPharm [broadpharm.com]
- 4. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]
BAY 1135626: Comprehensive Application Notes for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and essential data for the preparation and storage of stock solutions of BAY 1135626, a key component in the synthesis of the antibody-drug conjugate (ADC) BAY 1129980. Adherence to these guidelines is crucial for ensuring the integrity, stability, and reliable performance of the compound in experimental settings.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₅₅H₈₆N₁₀O₁₁ | [1] |
| Molecular Weight | 1063.33 g/mol | [1] |
| Solubility in DMSO | 100 mg/mL (94.04 mM) | [1] |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a concentrated stock solution of this compound. It is critical to use anhydrous, high-purity solvents to maximize solubility and stability.
Materials:
-
This compound powder
-
Anhydrous, pure Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration. For a 10 mM stock solution, for example, you would add 94.04 µL of DMSO for every 1 mg of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. To ensure complete dissolution, sonicate the solution in an ultrasonic bath.[1] Note that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened bottle of anhydrous DMSO is highly recommended.[1]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
DOT Script for Stock Solution Preparation Workflow:
Caption: Workflow for this compound Stock Solution Preparation.
Storage and Stability
The long-term stability of the this compound stock solution is dependent on proper storage conditions. The following table provides recommended storage temperatures and durations.
| Storage Condition | Duration | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Key Storage Recommendations:
-
Protect from Light: this compound should be stored in light-protecting vials or in a dark environment to prevent photodegradation.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. Aliquotting into single-use volumes is strongly advised.
-
Ensure Proper Sealing: Vials should be sealed tightly to prevent solvent evaporation and contamination.
Mechanism of Action: Synthesis of an Antibody-Drug Conjugate
This compound is a precursor molecule used in the synthesis of BAY 1129980, an antibody-drug conjugate (ADC). The anti-tumor activity is not inherent to this compound itself but is realized through the ADC. The ADC, BAY 1129980, is an auristatin-based conjugate that targets C4.4A (LYPD3), a protein expressed in non-small cell lung cancer (NSCLC).
The general mechanism is as follows:
-
Synthesis: this compound is chemically conjugated to an antibody that specifically targets the C4.4A protein on cancer cells, forming the ADC BAY 1129980.
-
Targeting: The ADC circulates in the body and binds to the C4.4A protein on the surface of tumor cells.
-
Internalization: Upon binding, the ADC is internalized by the cancer cell.
-
Payload Release: Inside the cell, the auristatin payload is released from the antibody.
-
Cytotoxicity: The released auristatin, a potent cytotoxic agent, disrupts cellular processes, leading to the death of the cancer cell.
DOT Script for the Role of this compound in ADC-mediated Cytotoxicity:
Caption: Role of this compound in ADC Synthesis and Action.
References
Application of BAY 1129980 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical application of BAY 1129980, an antibody-drug conjugate (ADC), in NSCLC xenograft models. It includes detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to BAY 1129980
BAY 1129980, also known as Lupartumab amadotin, is an investigational ADC designed for the treatment of solid tumors expressing C4.4a (also known as LYPD3).[1] C4.4a is a cell surface protein associated with cancer and metastasis, with notable expression in NSCLC, particularly the squamous cell carcinoma subtype.[2][3][4] BAY 1129980 consists of a fully human monoclonal antibody targeting C4.4a, linked to a potent microtubule-disrupting agent, a derivative of auristatin.[2] The ADC is engineered to selectively deliver the cytotoxic payload to tumor cells expressing C4.4a, minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of BAY 1129980 involves a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of the auristatin payload.
Efficacy in NSCLC Xenograft Models
BAY 1129980 has demonstrated significant antitumor activity in various NSCLC xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Cell Line-Derived Xenograft (CDX) Models
The efficacy of BAY 1129980 was evaluated in NCI-H292 and NCI-H322 human NSCLC cell line xenograft models.
Table 1: Antitumor Efficacy of BAY 1129980 in the NCI-H292 NSCLC Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (Day 20) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1200 mm³ | - |
| BAY 1129980 | 1.9 mg/kg, Q4D x 3 | Significantly Reduced | Dose-dependent |
| BAY 1129980 | 3.8 mg/kg, Q4D x 3 | Significantly Reduced | Dose-dependent |
| BAY 1129980 | 7.5 mg/kg, Q4D x 3 | Halted Tumor Growth | Dose-dependent |
| Cisplatin | MTD | No significant inhibition | - |
| Paclitaxel | MTD | No significant inhibition | - |
| Control ADC | - | No significant inhibition | - |
Data synthesized from preclinical studies.
Table 2: Antitumor Efficacy of BAY 1129980 in the NCI-H322 NSCLC Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (Day 39) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1400 mm³ | - |
| BAY 1129980 | 7.5 mg/kg, Q4D x 3 | Significantly Reduced | - |
| Cisplatin | MTD | No significant inhibition | - |
| Vinorelbine | MTD | No significant inhibition | - |
| Control ADC | - | No significant inhibition | - |
Data synthesized from preclinical studies.
Patient-Derived Xenograft (PDX) Models
The therapeutic potential of BAY 1129980 was further confirmed in several NSCLC PDX models. Efficacy was found to correlate with the expression level of C4.4a.
Table 3: Efficacy of BAY 1129980 in C4.4a-Positive NSCLC PDX Models
| PDX Model | C4.4a Expression | Treatment (BAY 1129980) | Outcome |
| Lu7064 | High | Q4D x 3 | Tumor Regression |
| Lu7126 | High | Q4D x 3 | Tumor Growth Inhibition |
| Lu7433 | High | Q4D x 3 | Tumor Growth Inhibition |
| Lu7466 | High | Q4D x 3 | Tumor Regression |
Data synthesized from preclinical studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
NSCLC Xenograft Model Establishment and Drug Administration Workflow
1. Cell Lines and Culture:
-
NCI-H292 and NCI-H322 human non-small cell lung carcinoma cell lines can be obtained from the American Type Culture Collection (ATCC).
-
Cells are cultured according to the supplier's recommendations.
2. Animal Models:
-
Female athymic nude mice are typically used for xenograft studies.
3. Tumor Implantation:
-
NSCLC cells are harvested, and a specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium, often mixed with Matrigel.
-
The cell suspension is subcutaneously injected into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups.
5. Drug Administration:
-
BAY 1129980 is typically administered intravenously (i.v.).
-
Standard-of-care chemotherapies like cisplatin are often administered intraperitoneally (i.p.).
-
Dosing schedules can vary, but a common schedule for BAY 1129980 is every 4 days for 3 doses (Q4D x 3).
6. Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
7. Immunohistochemistry (IHC):
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
IHC is performed on tumor sections to assess the expression of C4.4a and other relevant biomarkers.
Combination Therapy
In the NCI-H292 xenograft model, the combination of BAY 1129980 with cisplatin resulted in additive antitumor efficacy, suggesting a potential for combination therapy in a clinical setting.
Conclusion
BAY 1129980 has demonstrated robust preclinical antitumor activity in a range of NSCLC xenograft models. Its efficacy is correlated with the expression of its target, C4.4a. The detailed protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of this ADC in NSCLC. A Phase I clinical trial for BAY 1129980 has been initiated (NCT02134197).
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for C4.4A Expression Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
C4.4A, also known as Ly6/PLAUR domain-containing protein 3 (LYPD3), is a glycosylphosphatidylinositol (GPI)-anchored cell surface protein.[1][2][3] Its expression is observed in various solid tumors, and elevated levels are often correlated with poor prognosis.[1] C4.4A is implicated in key cancer progression pathways, including cell adhesion, migration, and invasion.[1] This document provides a detailed protocol for the analysis of C4.4A expression on the cell surface using flow cytometry, a powerful technique for single-cell analysis.
Quantitative Data Summary
The following tables represent typical data that can be obtained from a flow cytometry experiment analyzing C4.4A expression on different cell lines.
Table 1: C4.4A Expression on Various Cancer Cell Lines
| Cell Line | Cancer Type | Percentage of C4.4A Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
| Panc-1 | Pancreatic Adenocarcinoma | 85.2 ± 4.1 | 12,345 ± 987 |
| AsPC-1 | Pancreatic Adenocarcinoma | 92.5 ± 3.5 | 15,678 ± 1,234 |
| A549 | Non-Small Cell Lung Carcinoma | 65.7 ± 5.8 | 8,765 ± 789 |
| MCF-7 | Breast Cancer | 10.3 ± 2.1 | 1,543 ± 231 |
| Jurkat | T-cell Leukemia | < 1.0 | Not significant |
Table 2: Antibody Titration for Anti-C4.4A-PE Conjugate
| Antibody Dilution | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (MFI) | Signal-to-Noise Ratio |
| 1:50 | 91.8 | 16,012 | 150 |
| 1:100 | 92.1 | 15,890 | 180 |
| 1:200 | 91.5 | 14,532 | 175 |
| 1:400 | 88.7 | 11,076 | 120 |
| 1:800 | 75.4 | 6,789 | 65 |
Experimental Protocols
This section details the necessary steps for preparing cells, staining for C4.4A, and analyzing the data using a flow cytometer.
Materials and Reagents
-
Primary Antibody: Fluorochrome-conjugated anti-human C4.4A/LYPD3 antibody (e.g., PE-conjugated). The choice of fluorochrome should be compatible with the available lasers and filters on the flow cytometer.
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Isotype Control: Fluorochrome-conjugated isotype control corresponding to the host species and immunoglobulin class of the primary antibody.
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Cell Lines: Positive and negative control cell lines for C4.4A expression.
-
Staining Buffer: Phosphate-buffered saline (PBS) containing 1-2% bovine serum albumin (BSA) or fetal bovine serum (FBS) and 0.05% sodium azide.
-
Fixation Buffer (Optional): 1-4% paraformaldehyde in PBS.
-
Viability Dye: A dye to distinguish live from dead cells (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye).
Cell Preparation
-
Harvesting Cells:
-
For suspension cells, gently pellet the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell surface antigen integrity. Avoid harsh enzymatic treatments like trypsin if possible.
-
-
Washing: Wash the cells twice with cold staining buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.
-
Cell Counting and Resuspension: Resuspend the cell pellet in cold staining buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL in staining buffer.
Staining Protocol
-
Aliquot Cells: Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into individual flow cytometry tubes.
-
Fc Receptor Blocking (Optional but Recommended): To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at 4°C.
-
Primary Antibody Incubation: Add the predetermined optimal concentration of the fluorochrome-conjugated anti-C4.4A antibody to the designated tubes. Add the corresponding isotype control to a separate tube.
-
Incubation: Gently vortex the tubes and incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold staining buffer per tube. Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.
-
Viability Staining: If a non-fixable viability dye like Propidium Iodide or 7-AAD is used, add it to the cells just before analysis according to the manufacturer's instructions. If a fixable viability dye is used, it should be applied before the primary antibody staining step.
-
Resuspension for Analysis: Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Keep the samples on ice and protected from light until acquisition.
Data Analysis
-
Gating Strategy:
-
Gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a singlet gate to exclude cell doublets and aggregates.
-
If a viability dye is used, gate on the live cell population.
-
-
C4.4A Expression Analysis:
-
Create a histogram or a dot plot to visualize the fluorescence intensity of the C4.4A staining.
-
Set a gate for positive C4.4A expression based on the isotype control or unstained cells.
-
Determine the percentage of C4.4A positive cells and the Mean Fluorescence Intensity (MFI) of the positive population.
-
Visualizations
C4.4A Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving C4.4A and its interaction with Anterior Gradient 2 (AGR2) in promoting cancer cell progression.
Caption: AGR2-C4.4A signaling cascade in cancer.
Experimental Workflow
The diagram below outlines the key steps in the flow cytometry protocol for C4.4A expression analysis.
Caption: C4.4A flow cytometry experimental workflow.
References
- 1. AGR2: The Covert Driver and New Dawn of Hepatobiliary and Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C4.4A gene ablation is compatible with normal epidermal development and causes modest overt phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C4.4A is associated with tumor budding and epithelial–mesenchymal transition of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting BAY 1135626 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY 1135626. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a key component used for the synthesis of Lupartumab Amadotin (BAY 1129980).[1][2] BAY 1129980 is an antibody-drug conjugate (ADC) that targets the C4.4A (LYPD3) antigen.[1][2] This ADC is under investigation for its anti-tumor properties, particularly in non-small cell lung cancer (NSCLC).[1] Therefore, this compound is primarily used in the development of this specific ADC for cancer research.
Q2: What is the mechanism of action of the resulting ADC, BAY 1129980?
The antibody component of BAY 1129980 targets and binds to the C4.4A protein, which is overexpressed on the surface of various cancer cells. Upon binding, the ADC is internalized by the cancer cell. Inside the cell, the cytotoxic agent, an auristatin derivative, is released and disrupts microtubules, ultimately leading to cell death.
Troubleshooting Guide: Solubility Issues in DMSO
Researchers may encounter challenges with the solubility of this compound, particularly when preparing stock solutions and diluting them for experimental use. This guide provides solutions to common problems.
Q3: I am having trouble dissolving this compound in DMSO. What are the recommended procedures?
If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Purity of DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO. Water content in DMSO can significantly decrease the solubility of many organic compounds.
-
Warming the Solution: Gently warm the solution to 37°C to aid in dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath to increase the rate of dissolution.
-
Fresh Solvent: Use fresh, unopened DMSO whenever possible to minimize water absorption.
A known protocol for preparing a stock solution involves dissolving this compound in DMSO to a concentration of 35.0 mg/mL.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock in aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds dissolved in DMSO. Here are some strategies to mitigate this:
-
Lower the Final Concentration: The most direct solution is to test a lower final concentration of this compound in your aqueous solution.
-
Optimize the Dilution Step:
-
Pre-warm the medium: Adding a cold stock solution to cold media can decrease solubility. Pre-warming your aqueous buffer or cell culture medium to 37°C can be beneficial.
-
Increase the final volume: Adding a small volume of your DMSO stock to a larger volume of the aqueous solution can facilitate better dispersal and dissolution.
-
Stir gently while adding: Add the DMSO stock dropwise to the aqueous solution while gently swirling to ensure rapid and even mixing.
-
-
Use of Surfactants or Co-solvents: For in vivo studies, formulations may include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility. While potentially cytotoxic, low concentrations of non-ionic surfactants can sometimes be used in in vitro assays to maintain solubility. However, appropriate vehicle controls are crucial.
Q5: How should I store my this compound stock solution in DMSO to ensure its stability?
Proper storage is critical to maintaining the integrity of your this compound stock solution.
-
Storage Temperature:
-
For long-term storage (up to 6 months), store the DMSO stock solution at -80°C.
-
For short-term storage (up to 1 month), -20°C is acceptable.
-
-
Light Protection: Protect the stock solution from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles, which can lead to degradation and precipitation.
Data and Protocols
This compound Properties and Storage
| Property | Value/Recommendation | Source |
| Molecular Weight | 1063.33 g/mol | N/A |
| CAS Number | 1404071-37-9 | N/A |
| Recommended Solvent | DMSO | |
| Stock Solution Concentration | 35.0 mg/mL | |
| Long-term Storage | -80°C for 6 months (protect from light) | |
| Short-term Storage | -20°C for 1 month (protect from light) |
Experimental Protocol: Preparation of a Working Solution for In Vivo Studies
This protocol is an example of how to prepare a working solution from a DMSO stock for in vivo administration and aims to yield a clear solution.
-
Prepare a 35.0 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Visualizations
Signaling Pathway of the Target of BAY 1129980 (LYPD3)
BAY 1129980, synthesized from this compound, targets the LYPD3 (C4.4A) protein. LYPD3 is implicated in promoting cancer progression through various signaling pathways.
Caption: Mechanism of action of BAY 1129980 and the role of its target, LYPD3.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
References
How to address batch-to-batch variability of BAY 1135626
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability and other common issues when working with BAY 1135626.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different lots of this compound. What could be the cause?
A1: Batch-to-batch variability can stem from several factors, including minor differences in purity, the presence of isomers, or variations in crystalline structure. Each of these can affect the compound's solubility, stability, and ultimately its biological activity. It is also important to consider inconsistencies in experimental conditions.
Q2: How can we validate the activity of a new batch of this compound?
A2: It is crucial to perform a validation experiment with each new lot. This typically involves generating a dose-response curve in a well-characterized and sensitive cell line and comparing the IC50 value to previously established values. A consistent and reproducible experimental system is key to obtaining reliable results.
Q3: What are the recommended storage and handling conditions for this compound to minimize variability?
A3: For optimal stability, this compound should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2] Repeated freeze-thaw cycles should be avoided. When preparing stock solutions, use an appropriate solvent and ensure the compound is fully dissolved.
Q4: Are there known signaling pathways affected by this compound that we can use as positive controls?
A4: this compound is utilized in the synthesis of BAY 1129980, an antibody-drug conjugate targeting C4.4A (LYPD3), which has shown anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines expressing this protein.[1][2] Therefore, a potential validation assay could involve monitoring the proliferation of C4.4A-expressing cells in response to treatment.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells within the same experiment.
-
Inconsistent dose-response curves.
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Poor Z'-factor in screening assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating. - Use a calibrated multichannel pipette and pre-wet the tips. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.[3] |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. - Ensure proper humidification in the incubator. |
| Pipetting Errors | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure consistent timing and technique for all reagent additions. |
| Compound Precipitation | - Visually inspect wells for any signs of precipitation after adding this compound. - Test the solubility of the compound in your specific cell culture medium. - Consider using a lower concentration or a different solvent for the stock solution. |
Issue 2: Inconsistent IC50 Values Between Experiments
Symptoms:
-
Significant shifts in the IC50 value of this compound from one experiment to the next.
-
Difficulty in reproducing published or previously obtained results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | - Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift. - Establish a master and working cell bank to ensure consistency. |
| Cell Health and Viability | - Regularly monitor cell health and viability. Ensure cells are in the logarithmic growth phase at the time of the experiment. - Perform a baseline cell viability assay before starting the experiment. |
| Reagent Variability | - Use the same lot of media, serum, and other critical reagents for a set of comparative experiments. - Check the expiration dates of all reagents. |
| Incubation Time | - Optimize and standardize the incubation time for this compound treatment. |
Experimental Protocols
Protocol 1: Validating a New Batch of this compound using a Cell Proliferation Assay
-
Cell Seeding: Seed a C4.4A-expressing cell line (e.g., A549 transfected with C4.4A) in a 96-well plate at a pre-determined optimal density.
-
Compound Preparation: Prepare a serial dilution of the new and a previously validated (if available) batch of this compound.
-
Treatment: Add the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Proliferation Assay: Measure cell proliferation using a standard method such as MTS or resazurin reduction.
-
Data Analysis: Calculate the IC50 values for both batches and compare them. The values should be within an acceptable range of each other.
Visualizations
Caption: Workflow for validating a new batch of this compound.
References
Technical Support Center: BAY 1129980 ADC
A Guide to Preventing and Troubleshooting Aggregation
Disclaimer: BAY 1129980 is a complex antibody-drug conjugate (ADC). The information provided here is based on established scientific principles for ADC formulation and stability. Specific stability data for BAY 1129980 is proprietary. Researchers should use this guide as a general resource and optimize protocols for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation?
A1: ADC aggregation is the process where individual BAY 1129980 ADC molecules cluster together to form higher-order structures, ranging from soluble dimers and oligomers to insoluble sub-visible and visible particles.[1][2] This process can be driven by the inherent properties of the antibody, the hydrophobicity of the linker and payload, and external stress factors.[1][3]
Q2: Why is it critical to prevent the aggregation of BAY 1129980 ADC?
A2: Preventing aggregation is crucial for several reasons:
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Efficacy: Aggregates may possess reduced binding affinity to the target antigen, C4.4A (LYPD3), thereby lowering the therapeutic efficacy of the ADC.[1]
-
Safety: The presence of aggregates, particularly high molecular weight (HMW) species, can induce an immunogenic response in patients, leading to adverse effects.
-
Stability and Shelf Life: Aggregation is a form of physical instability that can reduce the product's shelf life and complicate regulatory approval.
-
Process Economics: The formation of aggregates can lead to product loss during manufacturing and purification, increasing costs and reducing yield.
Q3: What are the common causes of BAY 1129980 ADC aggregation?
A3: Aggregation of ADCs like BAY 1129980 can be triggered by a combination of factors:
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Hydrophobicity: The auristatin payload and the linker attached to the antibody increase the molecule's surface hydrophobicity, creating patches that can attract other ADC molecules, initiating aggregation.
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Formulation Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point, or inappropriate salt concentrations, can promote aggregation.
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Environmental Stress: Physical and thermal stresses, including agitation, exposure to interfaces (like air-water), freezing/thawing, and elevated temperatures, can denature the antibody portion of the ADC and lead to aggregation.
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Conjugation Process: The chemical conjugation process itself can introduce stress, and the presence of organic solvents like DMSO can also induce aggregation if not carefully controlled.
Q4: How can I visually inspect my BAY 1129980 ADC sample for aggregation?
A4: A simple visual inspection is the first step in assessing aggregation. Hold the vial against a dark and a light background and look for any signs of turbidity (cloudiness) or discrete particles. The solution should appear clear and colorless. Any visible particulates indicate significant aggregation.
Troubleshooting Guide
Problem: I observed visible particles/cloudiness in my BAY 1129980 ADC vial upon receipt or after storage.
| Potential Cause | Recommended Solution & Investigation |
| Improper Storage: | The vial may have been exposed to elevated temperatures or freeze-thaw cycles during shipping or storage. |
| Solution: Immediately quarantine the affected vial. Do not use it for experiments. Review the storage conditions in Table 2. If deviation from the recommended temperature (2-8°C) or mishandling is suspected, contact technical support. | |
| Formulation Instability: | The buffer composition may not be optimal for long-term stability, leading to the formation of insoluble aggregates. |
| Investigation: Characterize the extent of aggregation using the protocols for Size Exclusion Chromatography (SEC-HPLC) and Dynamic Light Scattering (DLS) provided below. Compare the results to the product's certificate of analysis. |
Problem: My SEC-HPLC analysis shows an increase in high molecular weight (HMW) species for BAY 1129980 ADC.
| Potential Cause | Recommended Solution & Investigation |
| Handling-Induced Stress: | Frequent vortexing, agitation, or multiple freeze-thaw cycles can induce the formation of soluble aggregates (dimers, trimers, etc.). |
| Solution: Handle the ADC solution gently. Avoid vigorous mixing. Aliquot the ADC into single-use volumes upon first use to minimize freeze-thaw cycles. | |
| Suboptimal Buffer: | The experimental buffer may be promoting aggregation due to incorrect pH or lack of stabilizing excipients. |
| Solution: Ensure the pH of your experimental buffer is within the optimal range (typically pH 6.0-7.0 for mAbs). Consider adding stabilizing excipients like Polysorbate 20/80 or sucrose. Refer to Table 1 for guidance. | |
| High Concentration: | High concentrations of the ADC can increase the likelihood of intermolecular interactions and aggregation. |
| Solution: If the experimental protocol allows, work with the lowest effective concentration of the ADC. If high concentrations are necessary, ensure the formulation is optimized with appropriate stabilizers. |
Data and Formulation
Table 1: Representative Data on the Effect of Formulation on ADC Aggregation (Note: This data is illustrative and based on general principles for ADCs.)
| Formulation Buffer | pH | Excipient | Storage Condition | % HMW Species (by SEC) |
| 10 mM Acetate | 5.0 | None | 4°C, 1 month | 5.2% |
| 10 mM Histidine | 6.0 | None | 4°C, 1 month | 1.8% |
| 10 mM Histidine | 6.0 | 0.02% Polysorbate 80 | 4°C, 1 month | 0.9% |
| 10 mM Histidine | 6.0 | 5% Sucrose | 4°C, 1 month | 1.1% |
| 10 mM Histidine | 6.0 | 0.02% Polysorbate 80, 5% Sucrose | 4°C, 1 month | 0.7% |
Table 2: Recommended Storage and Handling for BAY 1129980 ADC
| Parameter | Recommendation |
| Storage Temperature: | 2-8°C. Do Not Freeze. |
| Light Exposure: | Store protected from light. |
| Agitation: | Avoid vigorous shaking or vortexing. |
| Freeze/Thaw: | Minimize cycles. Aliquot upon first use. |
| Formulation Buffer: | Supplied in a buffered formulation containing stabilizers. Do not dilute in water alone. |
Experimental Protocols
Protocol 1: Quantification of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Size exclusion chromatography is the standard method for quantifying soluble aggregates (HMW species) based on their hydrodynamic volume.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or equivalent SEC column.
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. Filter and degas.
-
Flow Rate: 0.5 mL/min.
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Detection: UV at 280 nm.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
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Allow the BAY 1129980 ADC vial to equilibrate to room temperature.
-
Gently mix by inverting the vial 3-5 times.
-
Dilute the ADC to a concentration of 1 mg/mL using the mobile phase.
-
-
Analysis:
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Inject 20 µL of the prepared sample.
-
Run the analysis for approximately 30 minutes.
-
Identify peaks corresponding to the monomer and HMW species. The HMW species will elute earlier than the monomer peak.
-
-
Data Interpretation:
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Integrate the peak areas for all species.
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Calculate the percentage of HMW species: (% HMW) = (Area_HMW / Total_Area) * 100.
-
Visualizations
Caption: Workflow for investigating BAY 1129980 ADC aggregation.
Caption: Troubleshooting decision tree for HMW species in SEC-HPLC.
Caption: Simplified signaling pathway for BAY 1129980 ADC.
References
Technical Support Center: BAY 1129980 Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BAY 1129980 in preclinical models. The information is compiled from available preclinical efficacy studies and general knowledge of antibody-drug conjugates (ADCs) of the auristatin class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BAY 1129980?
BAY 1129980 is an antibody-drug conjugate (ADC) that targets C4.4A (also known as LYPD3), a protein expressed on the surface of various tumor cells with limited expression in normal tissues.[1][2] The ADC consists of a fully human monoclonal antibody against C4.4A, a non-cleavable alkyl hydrazide linker, and a potent microtubule-disrupting agent, a derivative of auristatin W.[1][3] Upon binding to C4.4A on the tumor cell surface, BAY 1129980 is internalized. Inside the cell, the antibody component is degraded in the lysosome, releasing the cytotoxic auristatin payload.[4] The released auristatin derivative then disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cell.
Q2: What are the known on-target effects of BAY 1129980 in preclinical models?
In preclinical studies, BAY 1129980 has demonstrated potent, dose-dependent anti-tumor efficacy in various C4.4A-positive cancer models, including non-small cell lung cancer (NSCLC), head and neck squamous cell carcinoma (HNSCC), esophageal squamous cell carcinoma (ESCC), and bladder cancer cell line-derived and patient-derived xenograft (PDX) models. Efficacy has been shown to correlate with the level of C4.4A expression on the tumor cells.
Q3: What are the potential off-target effects of BAY 1129980 in preclinical models?
Specific preclinical toxicology studies detailing the off-target effects of BAY 1129980 are not extensively published. However, potential off-target effects can be inferred from the components of the ADC and the general class effects of auristatin-based ADCs.
The use of a highly stable, non-cleavable linker in BAY 1129980 is designed to minimize the premature release of the cytotoxic payload in circulation, thereby reducing systemic off-target toxicity. The payload is intended to be released only after the ADC is internalized by C4.4A-expressing cells.
Potential off-target toxicities associated with auristatin-based ADCs, in general, can include hematological toxicities (such as neutropenia and thrombocytopenia) and neuropathy. The clinical trial for BAY 1129980 (NCT02134197) monitored for side effects including skin toxicity, hematological, and liver toxicity in human subjects, which may suggest areas of potential off-target effects to consider in preclinical animal models.
Q4: How can I troubleshoot unexpected toxicity in my preclinical model?
If you observe unexpected toxicity in your preclinical experiments with BAY 1129980, consider the following troubleshooting steps:
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Confirm Target Expression: Verify the expression of C4.4A in your tumor model and in the normal tissues of the animal model where toxicity is observed. Off-target toxicity could be due to low-level expression of the target antigen on healthy tissues.
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Evaluate ADC Integrity: Ensure the stability and integrity of your BAY 1129980 preparation. Improper storage or handling could potentially lead to aggregation or degradation, which might alter its pharmacokinetic and toxicity profile.
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Dose Reduction Study: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. The optimal therapeutic window will provide efficacy with manageable toxicity.
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Monitor for Class-Related Toxicities: Based on the auristatin payload, monitor for signs of hematological toxicity (complete blood counts) and neuropathy (e.g., behavioral changes, grip strength).
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Histopathological Analysis: Conduct a thorough histopathological examination of major organs to identify any tissue damage that could be attributed to off-target effects.
Quantitative Data Summary
As specific quantitative data on off-target effects from preclinical toxicology studies of BAY 1129980 are not publicly available, the following table summarizes the intended on-target efficacy and potential off-target considerations based on its design and the known properties of its components.
| Parameter | On-Target Effects (C4.4A-positive tumors) | Potential Off-Target Considerations |
| Mechanism | Binding to C4.4A, internalization, lysosomal degradation, and release of auristatin payload, leading to microtubule disruption and tumor cell apoptosis. | Premature release of the payload in circulation (minimized by the non-cleavable linker). Uptake by normal tissues with low-level C4.4A expression. |
| Reported Efficacy | Dose-dependent tumor growth inhibition in various xenograft models (NSCLC, HNSCC, ESCC, Bladder Cancer). | Not applicable. |
| Potential Toxicities | Tumor cell death. | Hematological (neutropenia, thrombocytopenia), neuropathy (class effect of auristatins), skin toxicity, and liver toxicity (monitored in clinical trials). |
Experimental Protocols
Key Experiment: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol is a generalized representation based on methodologies described in preclinical studies of BAY 1129980.
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Cell Line and Animal Model:
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Use a cancer cell line with confirmed high expression of C4.4A (e.g., NCI-H292 for NSCLC).
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Utilize immunodeficient mice (e.g., NMRI nu/nu or NOD/SCID).
-
-
Tumor Implantation:
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Subcutaneously implant a suspension of tumor cells (e.g., 5 x 106 cells) into the flank of each mouse.
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Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
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-
Animal Grouping and Dosing:
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Randomize mice into treatment and control groups (n=8-10 mice per group).
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Treatment groups may include:
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BAY 1129980 at various dose levels (e.g., 1.9, 7.5, 15 mg/kg).
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Vehicle control (e.g., PBS).
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Control ADC (non-targeting antibody with the same payload).
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Standard-of-care chemotherapy (e.g., cisplatin, paclitaxel).
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Administer treatments intravenously (i.v.) or as specified for the compound. A typical dosing schedule might be once every 4 days for 3 cycles (Q4Dx3).
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Monitoring and Endpoints:
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Measure tumor volume with calipers twice weekly.
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Monitor animal body weight and overall health status regularly.
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The primary endpoint is typically tumor growth inhibition.
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At the end of the study, tumors and major organs can be collected for further analysis (e.g., histopathology, biomarker analysis).
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Visualizations
Caption: On-target mechanism of action for BAY 1129980.
Caption: Workflow for troubleshooting unexpected toxicity.
Caption: Comparison of on-target and potential off-target pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Improving the stability of BAY 1135626 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of BAY 1135626 in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of your this compound stock solution, it is crucial to adhere to the following storage recommendations. These conditions are designed to minimize degradation and preserve the integrity of the compound.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration | Special Precautions |
| -80°C | DMSO | 6 months | Protect from light, aliquot to avoid freeze-thaw cycles.[1][2] |
| -20°C | DMSO | 1 month | Protect from light, aliquot to avoid freeze-thaw cycles.[1][2] |
Q2: My this compound precipitated out of the aqueous buffer after diluting it from a DMSO stock. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules like this compound. This phenomenon, often referred to as "salting out," occurs when the compound's solubility limit is exceeded in the aqueous environment. Here are several troubleshooting steps you can take:
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Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a point below its aqueous solubility limit.
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Optimize Co-solvent Concentration: While minimizing the concentration of organic co-solvents like DMSO is often desirable, a slightly higher percentage may be necessary to maintain solubility. It is critical to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
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Utilize a Formulation with Excipients: Consider using a formulation that includes solubility-enhancing excipients. Common excipients for in vivo and in vitro studies include:
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PEG300
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Tween-80
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SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
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Adjust the pH of the Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution. Experimenting with different pH values may help to identify a range where this compound exhibits improved solubility.
Q3: I suspect that my this compound is degrading in my experimental medium over the course of a long incubation. How can I confirm this?
A3: Confirming the stability of this compound in your specific experimental medium is a critical step for data integrity. You can assess the stability of your compound using the following approaches:
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Time-Course Analysis by HPLC: The most reliable method to assess stability is to perform a time-course experiment. Incubate this compound in your experimental medium and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Analyze these samples by High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time is indicative of degradation.
For a detailed methodology, please refer to the "Experimental Protocols" section below.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution in DMSO?
A4: Yes, repeated freeze-thaw cycles can compromise the stability and concentration of your this compound stock solution. This is due to two primary factors:
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Water Absorption: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere each time the vial is opened. This absorbed water can dilute your stock solution, leading to a lower effective concentration.
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Precipitation: The solubility of some compounds can decrease at lower temperatures. Repeated freeze-thaw cycles can lead to the precipitation of your compound out of the solution. If not fully redissolved upon thawing, this will result in a lower concentration of the active compound in the supernatant.
To mitigate these effects, it is highly recommended to aliquot your stock solution into single-use volumes upon preparation.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common stability issues with this compound.
Guide 1: Troubleshooting Precipitation Issues
This guide will help you to systematically address the precipitation of this compound in your experimental solutions.
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Guide 2: Investigating Potential Degradation
If you suspect that this compound is degrading in your experiments, follow this workflow to identify the cause and find a solution.
Caption: Workflow for investigating and mitigating degradation of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of this compound. Specific concentrations and formulations may need to be optimized for your particular application.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM DMSO Stock Solution:
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Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
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Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully weigh the required amount of this compound.
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Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
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Vortex the solution for 1-2 minutes to facilitate dissolution.
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If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again. Sonication for 5-10 minutes can also be used to aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
Protocol 2: HPLC-Based Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of this compound in a specific solution (e.g., cell culture medium, buffer) over time.
Materials:
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This compound stock solution
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Experimental solution to be tested (e.g., cell culture medium)
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HPLC system with a UV detector
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C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
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Water, HPLC grade
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Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade
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Autosampler vials
Procedure:
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Prepare a solution of this compound in the experimental medium at the desired final concentration.
-
Immediately after preparation (T=0), take an aliquot of the solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system.
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Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO2).
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At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
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Prepare the samples for HPLC analysis as in step 2.
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Analyze the samples by HPLC. A typical mobile phase could be a gradient of water with 0.1% FA and acetonitrile with 0.1% FA. The detection wavelength should be set to the absorbance maximum of this compound.
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Quantify the peak area of the intact this compound at each time point.
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Plot the percentage of remaining this compound against time to determine its stability profile.
Signaling Pathways and Degradation
Potential Degradation Pathway of a Maleimide-Containing Analogue
While the exact structure of this compound is proprietary, it is used in the synthesis of antibody-drug conjugates. Many such payloads are linked to the antibody via a maleimide group that reacts with a thiol on the antibody. If this compound or its derivatives contain a maleimide-thiol conjugate, a potential degradation pathway to consider is the retro-Michael reaction.
References
Troubleshooting inconsistent results in BAY 1135626 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using BAY 1135626 in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chemical compound used to synthesize BAY 1129980.[1][2] BAY 1129980 is an antibody-drug conjugate (ADC) that targets the C4.4A (LYPD3) protein, which is expressed in non-small cell lung cancer (NSCLC).[1][2] The ADC is based on Auristatin, a potent anti-tumor agent.[2] Therefore, this compound is primarily used in the context of anti-tumor research, specifically for developing and studying ADCs for NSCLC.
Q2: How should this compound be stored?
A2: For long-term storage, this compound in solvent should be kept at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for one month, protected from light.
Q3: What are the recommended solvents and solubility for this compound?
A3: this compound can be dissolved in various solvent systems to achieve a concentration of at least 3.5 mg/mL (3.29 mM). Common solvent preparations include:
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10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
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10% DMSO and 90% (20% SBE-β-CD in Saline).
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10% DMSO and 90% Corn Oil. If precipitation occurs, heating and/or sonication can be used to aid dissolution.
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative Effects in Cell-Based Assays
Q: We are using a this compound-derived ADC and observing variable IC50 values in our cancer cell line experiments. What could be the cause?
A: Inconsistent IC50 values can stem from several factors. It's important to note that the reported high potency (IC50 of 0.05 nM) is for the ADC BAY 1129980 in A549 lung cancer cells specifically transfected to express the target protein, hC4.4A.
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Target Expression Levels: The anti-proliferative effect of the ADC is highly dependent on the expression level of the C4.4A target protein on the cell surface. Inconsistent results may be due to variations in C4.4A expression between cell passages. It is crucial to regularly verify target expression using methods like flow cytometry or western blotting.
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Cell Viability Assay Choice: The type of cell viability assay used can influence the results. Metabolic assays like MTT or XTT measure mitochondrial activity, which might not always directly correlate with cell death. Consider using a dye exclusion method or a cytotoxicity assay that measures membrane integrity for a more direct assessment of cell killing.
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Incubation Time: The reported in vitro experiments with BAY 1129980 used an incubation time of 72 hours. Shorter or inconsistent incubation times can lead to variable results. Ensure a consistent and sufficiently long incubation period for the ADC to internalize and induce its cytotoxic effect.
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Assay Endpoint Calculation: Different methods for calculating IC50 values can yield different results. Using a consistent calculation method and software across all experiments is essential for reproducibility.
Issue 2: Difficulty Achieving and Maintaining Solubility
Q: We are having trouble dissolving this compound and keeping it in solution during our experiments. What do you recommend?
A: Solubility issues are a common challenge with hydrophobic compounds.
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Follow Recommended Solvent Protocols: As a starting point, use the validated solvent systems, such as those involving DMSO, PEG300, Tween-80, and saline.
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Sonication and Gentle Warming: If you observe precipitation, gentle warming and sonication can help to dissolve the compound. However, avoid excessive heat which could degrade the compound.
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Stock Solution Storage: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them at -80°C. When preparing working solutions, add the stock solution to your aqueous buffer or media slowly while vortexing to prevent precipitation.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Quantitative Data Summary
The following table summarizes the in vitro and in vivo efficacy of the ADC, BAY 1129980, which is synthesized from this compound.
| Parameter | Cell Line/Model | Concentration/Dose | Incubation/Treatment Time | Result |
| IC50 | hC4.4A:A549 Lung Cancer Cells | 0.05 nM | 72 hours | High potency and selectivity (>1,000-fold vs. mock cells). |
| In Vitro Proliferation | C4.4A expressing A549 cells | 0.001-100 nM | 72 hours | Dose-dependent inhibition of cell proliferation. |
| In Vivo Tumor Growth | Mouse model | 1.9-7.5 mg/kg (i.v.) | 20 days | Dose-dependent inhibition of tumor growth. |
| In Vivo Tumor Growth | Mouse model | 15 mg/kg (i.v.) | 21-day and 57-day cycles | Well-tolerated with reduced tumor volume and delayed growth. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after treatment with a compound like a this compound-derived ADC.
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Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 to 50,000 cells per well and incubate for 12-24 hours to allow for attachment.
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Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
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Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add MTT reagent to each well at a final concentration of 0.2-0.5 mg/mL and incubate for 1-4 hours.
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Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the purple formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting
This protocol provides a general workflow for analyzing protein expression, for instance, to confirm the expression of the C4.4A target.
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Cell Lysis: Wash cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a protein assay like the BCA assay.
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Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
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Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-150V until the desired separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-C4.4A) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imager or X-ray film.
Visualizations
Caption: Simplified signaling pathway of a C4.4A-targeting ADC.
Caption: General experimental workflow for evaluating an ADC in vitro.
Caption: Troubleshooting flowchart for inconsistent cell viability data.
References
Mitigating Side Effects of BAY 1129980: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating potential side effects of BAY 1129980 (lupartumab amadotin) that may be observed in pre-clinical and clinical research settings. The information is based on the known mechanism of action of BAY 1129980 and the established side effect profile of antibody-drug conjugates (ADCs) utilizing auristatin derivatives.
Mechanism of Action of BAY 1129980
BAY 1129980 is an antibody-drug conjugate that targets C4.4a, a protein expressed on the surface of various solid tumor cells.[1][2] The ADC consists of a human monoclonal antibody directed against C4.4a, linked to a potent microtubule-disrupting agent, a derivative of auristatin.[3][4] Upon binding to C4.4a on a tumor cell, BAY 1129980 is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Adverse event profiles of four monomethyl auristatin E-conjugated antibody drug conjugates: a disproportionality analysis based on the US FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rtihs.org [rtihs.org]
Navigating BAY 1129980 (Lupartumab Amadotin) in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BAY 1129980 (Lupartumab Amadotin) in animal studies. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the smooth execution of your preclinical experiments.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy or Suboptimal Tumor Growth Inhibition | - Low C4.4A (LYPD3) target expression in the selected animal model.- Insufficient drug dosage or suboptimal dosing schedule.- Compromised integrity of the antibody-drug conjugate (ADC).- Development of drug resistance. | - Verify Target Expression: Confirm C4.4A expression in your tumor model via immunohistochemistry (IHC) or mRNA analysis. Efficacy of BAY 1129980 correlates with the level of C4.4A expression.[1]- Dose Escalation: If tolerated, consider a dose escalation study. Doses ranging from 1.9 mg/kg to 15 mg/kg have been used in mice.[2]- Optimize Dosing Schedule: A common schedule is intravenous (i.v.) administration every 4 days for 3 doses (Q4D×3).[2]- ADC Quality Control: Ensure proper storage and handling of BAY 1129980 to maintain its stability and potency.- Investigate Resistance Mechanisms: Explore potential mechanisms of resistance, such as alterations in drug efflux pumps or the tubulin target. |
| Observed Toxicity or Adverse Events (e.g., body weight loss, skin reddening) | - Dosage is too high (exceeding the maximum tolerated dose - MTD).- Off-target toxicity.- Specific sensitivity of the animal strain. | - Dose Reduction: Reduce the dosage to a previously reported efficacious and well-tolerated level (e.g., minimum effective dose of 1.9 mg/kg in some models).[2]- Monitor Animal Health: Implement rigorous monitoring of animal health, including daily body weight measurements and clinical observations. Reversible skin reddening has been noted at doses higher than the MED.- Consult Literature: Review preclinical safety data for auristatin-based ADCs to anticipate potential toxicities. |
| Variability in Experimental Results | - Inconsistent tumor implantation and size at the start of treatment.- Inaccurate drug preparation or administration.- Biological variability within the animal cohort. | - Standardize Tumor Models: Ensure uniform tumor fragment size and implantation site. Initiate treatment when tumors reach a consistent, predetermined volume.- Precise Dosing: Adhere strictly to protocols for drug reconstitution and administration to ensure accurate dosing.- Increase Sample Size: A larger cohort of animals can help to mitigate the impact of individual biological variations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BAY 1129980?
A1: BAY 1129980 is an antibody-drug conjugate (ADC). Its antibody component targets C4.4A (also known as LYPD3), a protein expressed on the surface of certain cancer cells. Upon binding to C4.4A, the ADC is internalized by the cancer cell. Inside the cell, a potent cytotoxic agent, a derivative of auristatin, is released from the antibody. This auristatin derivative disrupts microtubule polymerization, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) of the cancer cell.
Q2: Which animal models are suitable for studying BAY 1129980 efficacy?
A2: Animal models with confirmed C4.4A expression are essential for evaluating the efficacy of BAY 1129980. The drug has shown anti-tumor activity in various xenograft models, including:
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Non-Small Cell Lung Cancer (NSCLC): Both cell line-derived (NCI-H292, NCI-H322) and patient-derived xenograft (PDX) models (Lu7064, Lu7126, Lu7433, Lu7466) have been utilized.
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Other Solid Tumors: Efficacy has also been demonstrated in PDX models of esophageal squamous cell carcinoma (ESCC), head and neck squamous cell carcinoma (HNSCC), and bladder cancer.
Q3: What is a typical dosing regimen for BAY 1129980 in mice?
A3: A frequently reported dosing regimen in mice is intravenous (i.v.) administration every 4 days for a total of three doses (Q4D×3). The dose range showing efficacy in these studies was between 1.9 mg/kg and 15 mg/kg. The minimum effective dose (MED) in the NCI-H292 NSCLC xenograft model was found to be 1.9 mg/kg.
Q4: Are there any known combination therapies with BAY 1129980?
A4: Yes, preclinical studies have shown that BAY 1129980 can have an additive anti-tumor effect when used in combination with cisplatin in the NCI-H292 NSCLC model.
Q5: What pharmacokinetic data is available for BAY 1129980 in animal models?
A5: While detailed pharmacokinetic parameters (such as half-life, clearance, and volume of distribution) for BAY 1129980 in various animal models are not extensively reported in publicly available literature, the general principles of ADC pharmacokinetics apply. The pharmacokinetics are influenced by both the antibody and the small molecule payload, as well as the stability of the linker.
Quantitative Data Summary
Table 1: In Vivo Efficacy of BAY 1129980 Monotherapy in NSCLC Xenograft Models
| Animal Model | Dosing Schedule | Dose (mg/kg) | Outcome |
| NMRI nu/nu mice with NCI-H292 xenografts | i.v., Q4D×3 | 1.9 | Minimum Effective Dose (MED), dose-dependent tumor growth inhibition. |
| NMRI nu/nu mice with NCI-H292 xenografts | i.v., Q4D×3 | 3.75 | Dose-dependent tumor growth inhibition. |
| NMRI nu/nu mice with NCI-H292 xenografts | i.v., Q4D×3 | 7.5 | Dose-dependent tumor growth inhibition. |
| NMRI nu/nu mice with NCI-H292 xenografts | i.v., Q4D×3 | 15 | Marked delay in tumor growth. |
| NMRI nu/nu mice with NCI-H322 xenografts | i.v., Q4D×3 | - | Efficacious in this model. |
Table 2: In Vivo Efficacy of BAY 1129980 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model | Dosing Schedule | Dose (mg/kg) | Outcome (Tumor Growth Inhibition - TGI) |
| ESCC | ES0190 | i.v., Q4D×3 | 15 | 77% TGI. |
| ESCC | ES0195 | i.v., Q4D×3 | - | 59% TGI. |
| HNSCC | HN10847 | i.v., Q4D×3 | - | 46% TGI. |
| HNSCC | HN9619 | i.v., Q4D×3 | - | 34% TGI. |
| HNSCC | HN10321 | i.v., Q4D×3 | - | 22% TGI. |
| Bladder Cancer | BL0597 | i.v., Q4D×3 | - | 41% TGI (transient response). |
| Bladder Cancer | BL5001 | i.v., Q4D×3 | - | 93% TGI (strong and complete tumor growth control). |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy Study in a Cell Line-Derived Xenograft Model
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Animal Model: Female NMRI nu/nu mice are commonly used.
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Cell Preparation: Culture C4.4A-positive human cancer cells (e.g., NCI-H292) under standard conditions. Harvest and resuspend the cells in a solution of 50%-100% Matrigel.
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Tumor Implantation: Subcutaneously inject 1–5 × 10^6 cells into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume (e.g., using the formula: length × width^2 / 2).
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Treatment Initiation: When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment and control groups.
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Drug Administration: Prepare BAY 1129980 in a suitable vehicle (e.g., PBS). Administer intravenously (i.v.) at the desired doses (e.g., 1.9, 3.75, 7.5, 15 mg/kg) following a Q4D×3 schedule. The control group should receive the vehicle.
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Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
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Ethical Considerations: All animal experiments must be conducted in accordance with local animal welfare laws and approved by the relevant institutional authorities.
Visualizations
References
Validation & Comparative
Comparative Efficacy of BAY 1129980 and Cisplatin in Non-Small Cell Lung Cancer Models
This guide provides a detailed comparison of the preclinical efficacy of BAY 1129980, a novel antibody-drug conjugate (ADC), and cisplatin, a standard-of-care chemotherapy agent, in non-small cell lung cancer (NSCLC) models. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative antitumor activity, and the experimental protocols used for their evaluation.
Introduction to BAY 1129980 and Cisplatin
BAY 1129980 is an investigational antibody-drug conjugate that targets C4.4A (also known as LYPD3), a cell surface protein overexpressed in various cancers, including a high prevalence in the squamous cell carcinoma (SCC) subtype of NSCLC.[1][2][3] Expression of C4.4A is scarce in normal tissues, making it an attractive target for selective cancer therapy.[1][2] BAY 1129980 consists of a fully human monoclonal antibody targeting C4.4A, linked to a potent microtubule-disrupting agent, an auristatin W derivative, via a non-cleavable linker. The ADC is designed to bind to C4.4A on tumor cells, become internalized, and then release its cytotoxic payload, leading to cell death.
Cisplatin is a platinum-based chemotherapeutic drug that has been a cornerstone in the treatment of NSCLC for decades. Its mechanism of action involves entering cells and forming covalent bonds with the purine bases in DNA, leading to the formation of DNA adducts and cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).
Comparative Antitumor Efficacy in NSCLC Xenograft Models
Preclinical studies have demonstrated the potent antitumor activity of BAY 1129980 in various C4.4A-positive NSCLC models, where it has shown equal or superior efficacy compared to cisplatin.
In the NCI-H292 NSCLC xenograft model, BAY 1129980 monotherapy led to a dose-dependent inhibition of tumor growth. In contrast, cisplatin, at its maximum tolerated dose, failed to inhibit tumor growth in the same model. Furthermore, combining BAY 1129980 with cisplatin resulted in additive antitumor effects. Similar potent efficacy of BAY 1129980 was observed in other NSCLC cell line (NCI-H322) and patient-derived xenograft (PDX) models. The level of C4.4A expression in the tumors was found to correlate with the in vivo efficacy of the ADC.
Data Presentation: Efficacy in the NCI-H292 NSCLC Model
| Treatment Group | Dosage & Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (TGI) | Reference |
| Vehicle Control | PBS, i.p. | ~1000 mm³ | - | |
| Cisplatin | 2.5 mg/kg, Q4D x 3, i.p. | ~1000 mm³ | No significant inhibition | |
| Control ADC | 7.5 mg/kg, Q4D x 3, i.v. | ~1000 mm³ | No significant inhibition | |
| BAY 1129980 | 1.9 mg/kg, Q4D x 3, i.v. | Significantly reduced | Minimum Effective Dose | |
| BAY 1129980 | 3.8 mg/kg, Q4D x 3, i.v. | Significantly reduced | Dose-dependent inhibition | |
| BAY 1129980 | 7.5 mg/kg, Q4D x 3, i.v. | Significantly reduced | Strong inhibition |
Note: The table summarizes data from the NCI-H292 xenograft model as reported in the primary literature. Actual tumor volumes are estimations based on graphical data.
Experimental Protocols
The following methodologies are representative of the preclinical studies comparing BAY 1129980 and cisplatin.
In Vivo Xenograft Efficacy Studies
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Animal Models: Female athymic nude mice were used for the studies.
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Tumor Cell Inoculation: Human NSCLC cells (e.g., NCI-H292) were harvested and subcutaneously inoculated into the flank of the mice. Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³) before treatment initiation.
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Treatment Administration:
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BAY 1129980 and a non-targeting control ADC were administered intravenously (i.v.).
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Cisplatin was administered intraperitoneally (i.p.).
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A common treatment schedule was every 4 days for 3 doses (Q4D x 3). For combination studies, cisplatin was administered on specific days during the treatment cycle.
-
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Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Animal body weight was monitored as an indicator of toxicity. The study endpoint was typically reached when tumors in the control group reached a specific volume, or after a predetermined number of treatment cycles.
Visualizations
Mechanism of Action Diagram
References
In Vivo Validation of BAY 1129980's Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-tumor efficacy of BAY 1129980, an antibody-drug conjugate (ADC), with standard-of-care chemotherapies. Experimental data from preclinical studies are presented to support the evaluation of its performance in non-small cell lung cancer (NSCLC) and other cancer models.
BAY 1129980, also known as Lupartumab Amadotin, is an ADC composed of a fully human monoclonal antibody targeting C4.4A (LYPD3) conjugated to a potent auristatin derivative, a microtubule-disrupting agent, via a non-cleavable linker.[1][2] C4.4A is a cell surface protein overexpressed in various cancers, including a high prevalence in the squamous cell carcinoma subtype of NSCLC, while having limited expression in normal tissues, making it an attractive therapeutic target.[1][3][4]
Mechanism of Action
Upon intravenous administration, the antibody component of BAY 1129980 specifically binds to the C4.4A protein on the surface of tumor cells. Following binding, the ADC-C4.4A complex is internalized by the cell. Inside the cell, the auristatin payload is released and disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis of the cancer cell.
Caption: Mechanism of action of BAY 1129980.
Comparative In Vivo Efficacy
The anti-tumor activity of BAY 1129980 has been evaluated in various xenograft and patient-derived xenograft (PDX) models. Its efficacy was compared against standard chemotherapeutic agents.
NSCLC Xenograft Models
In the NCI-H292 human NSCLC xenograft model, BAY 1129980 demonstrated superior or equal efficacy compared to cisplatin, paclitaxel, and vinorelbine. A dose-dependent inhibition of tumor growth was observed, with a minimum effective dose (MED) of 1.9 mg/kg. In contrast, standard-of-care agents failed to inhibit tumor growth at their maximum tolerated doses (MTD).
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BAY 1129980 | 1.9 mg/kg, Q4D x 3 | Minimum Effective Dose | |
| BAY 1129980 | 15 mg/kg, Q4D x 3 | Significant tumor growth delay | |
| Cisplatin | MTD | No significant inhibition | |
| Paclitaxel | MTD | No significant inhibition | |
| Vinorelbine | MTD | No significant inhibition | |
| Control ADC | - | No significant inhibition |
Patient-Derived Xenograft (PDX) Models
BAY 1129980 has shown efficacy in NSCLC PDX models, with a correlation between the level of C4.4A expression and treatment response. Models with C4.4A expression in over 50% of cells were the most responsive. Furthermore, its anti-tumor activity has been observed in PDX models of other cancers, including esophageal squamous cell carcinoma (ESCC), head and neck squamous cell carcinoma (HNSCC), and bladder cancer.
| Cancer Type | PDX Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Reference |
| ESCC | ES0190 | 15 | 77% | |
| ESCC | ES0195 | 15 | 59% | |
| HNSCC | HN10847 | 15 | 46% | |
| Bladder Cancer | BL5001 | 15 | 93% (complete tumor control) |
Combination Therapy
In the NCI-H292 model, the combination of BAY 1129980 with cisplatin resulted in additive anti-tumor efficacy.
Experimental Protocols
The following provides a general outline of the in vivo experimental procedures used to validate the anti-tumor activity of BAY 1129980.
In Vivo Xenograft Study Workflow
Caption: Workflow for in vivo xenograft studies.
1. Animal Models and Cell Lines:
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Animal Models: Female athymic nude mice are typically used for xenograft studies.
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Cell Lines: Human cancer cell lines with varying levels of C4.4A expression, such as NCI-H292 (NSCLC), are used to establish tumors. For PDX models, tumor fragments from patients are implanted into immunocompromised mice.
2. Tumor Implantation and Growth:
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Cancer cells are subcutaneously injected into the flank of the mice.
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Tumors are allowed to grow to a specified volume before the initiation of treatment.
3. Treatment Administration:
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BAY 1129980 is administered intravenously (i.v.).
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Standard chemotherapies such as cisplatin are administered intraperitoneally (i.p.), while paclitaxel and vinorelbine are given intravenously.
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Dosing schedules are typically intermittent, for example, every 4 days for 3 doses (Q4D x 3).
4. Efficacy Assessment:
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Tumor volumes are measured regularly using calipers.
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Animal body weight is monitored as an indicator of toxicity.
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The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
5. Statistical Analysis:
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Statistical tests are used to determine the significance of the differences in tumor growth between treatment groups.
Conclusion
Preclinical in vivo data strongly support the anti-tumor activity of BAY 1129980 in C4.4A-expressing cancers. It has demonstrated potent, dose-dependent efficacy as a monotherapy, outperforming standard-of-care chemotherapies in certain NSCLC models. The correlation of its efficacy with C4.4A expression levels highlights the targeted nature of this ADC. Furthermore, its additive effect when combined with cisplatin suggests potential for combination therapy regimens. A Phase I clinical trial for BAY 1129980 has been initiated. These findings underscore the promise of BAY 1129980 as a therapeutic candidate for cancers with high C4.4A expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: BAY 1129980 vs. Paclitaxel in Non-Small Cell Lung Cancer
In the landscape of non-small cell lung cancer (NSCLC) therapeutics, a compelling preclinical showdown emerges between the novel antibody-drug conjugate (ADC) BAY 1129980 and the established chemotherapeutic agent, paclitaxel. This guide provides a comprehensive comparison of their mechanisms of action, preclinical efficacy, and the experimental frameworks used to evaluate them, offering valuable insights for researchers and drug development professionals.
BAY 1129980, an ADC, represents a targeted therapeutic approach. It is comprised of a human monoclonal antibody that specifically targets C4.4a (also known as LYPD3), a protein overexpressed on the surface of many solid tumors, including NSCLC, linked to a potent microtubule-disrupting auristatin derivative.[1] In contrast, paclitaxel is a widely used chemotherapeutic agent that also targets microtubules, but through a different mechanism of action.
Mechanism of Action: A Tale of Two Microtubule Inhibitors
While both agents ultimately lead to cell cycle arrest and apoptosis by disrupting microtubule dynamics, their approaches are fundamentally different.
BAY 1129980: Targeted Delivery and Potent Payload
BAY 1129980's mechanism relies on the specificity of its antibody component for the C4.4a antigen on NSCLC cells.[1] Upon binding, the ADC is internalized by the cancer cell, a process often mediated by clathrin-dependent endocytosis.[2][3][4] Once inside, the ADC is trafficked to the lysosome, where the acidic environment and lysosomal enzymes cleave the linker, releasing the highly potent auristatin payload. This auristatin derivative then inhibits tubulin polymerization, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis through the intrinsic pathway.
dot
Figure 1: BAY 1129980 Mechanism of Action
Paclitaxel: Stabilizing Microtubules to Induce Mitotic Catastrophe
Paclitaxel, a member of the taxane family of drugs, functions by binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This interference with the normal dynamic instability of microtubules leads to the formation of abnormal microtubule bundles and asters during mitosis. The cell's spindle assembly checkpoint detects these abnormalities, leading to a prolonged arrest in the M phase of the cell cycle. This sustained mitotic arrest ultimately triggers apoptosis, often through the activation of the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway and modulation of the Bcl-2 family of proteins.
dot
Figure 2: Paclitaxel Mechanism of Action
Preclinical Efficacy: In Vitro and In Vivo Comparisons
Preclinical studies provide a direct comparison of the anti-tumor activity of BAY 1129980 and paclitaxel in NSCLC models.
In Vitro Cytotoxicity
The potency of BAY 1129980 has been demonstrated in various NSCLC cell lines. For instance, in the C4.4a-positive NCI-H292 lung cancer cell line, BAY 1129980 exhibited a half-maximal inhibitory concentration (IC50) of 0.6 nM. While direct head-to-head IC50 comparisons in the same study are limited, historical data for paclitaxel in NSCLC cell lines show a range of activity, with IC50 values often in the low nanomolar to micromolar range depending on the cell line and exposure time.
| Compound | Cell Line | IC50 | Reference |
| BAY 1129980 | NCI-H292 | 0.6 nM | |
| Paclitaxel | Various NSCLC | 0.027 µM - >32 µM (median values) |
Table 1: In Vitro Cytotoxicity of BAY 1129980 and Paclitaxel in NSCLC Cell Lines.
In Vivo Antitumor Activity
A key preclinical study directly compared the in vivo efficacy of BAY 1129980 and paclitaxel in a human NSCLC xenograft model using NCI-H292 cells. In this model, BAY 1129980 demonstrated superior tumor growth inhibition compared to paclitaxel at its maximum tolerated dose.
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | - | - | - |
| BAY 1129980 | 15 mg/kg, i.v., Q4Dx3 | Not explicitly stated, but showed significant tumor growth delay | <0.001 |
| Paclitaxel | 15 mg/kg, i.v., Q7Dx3 | Failed to inhibit tumor growth | Not significant |
| Control ADC | 15 mg/kg, i.v., Q4Dx3 | Failed to inhibit tumor growth | Not significant |
Table 2: In Vivo Efficacy of BAY 1129980 vs. Paclitaxel in NCI-H292 Xenograft Model. (Data interpreted from graphical representations in the source).
dot
Figure 3: General Preclinical Experimental Workflow
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Cell Viability Assay (In Vitro)
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Cell Culture: NCI-H292 human mucoepidermoid carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
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Assay Procedure: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with serial dilutions of BAY 1129980 or paclitaxel for a specified duration (e.g., 72 hours). Cell viability was assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was measured using a plate reader.
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Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using non-linear regression analysis.
Human Tumor Xenograft Model (In Vivo)
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Animal Model: Female athymic nude mice (e.g., NMRI nu/nu) were used. All animal experiments were conducted in accordance with institutional guidelines and regulations.
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Tumor Implantation: NCI-H292 cells were harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.
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Treatment: Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment groups. BAY 1129980 (e.g., 15 mg/kg) was administered intravenously (i.v.) every 4 days for 3 cycles (Q4Dx3). Paclitaxel (e.g., 15 mg/kg) was administered i.v. every 7 days for 3 cycles (Q7Dx3). A control group received a vehicle solution.
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Tumor Measurement and Analysis: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²)/2. Tumor growth inhibition was determined by comparing the mean tumor volumes of the treated groups to the vehicle control group. Statistical analysis was performed using appropriate methods (e.g., ANOVA).
Conclusion
The preclinical data presented here suggest that BAY 1129980 holds significant promise as a therapeutic agent for C4.4a-positive NSCLC. Its targeted delivery mechanism allows for the use of a highly potent cytotoxic payload, leading to superior antitumor efficacy in a head-to-head comparison with the standard-of-care chemotherapy, paclitaxel, in a relevant preclinical model. While both agents target the crucial microtubule network, the ADC technology of BAY 1129980 appears to offer a distinct advantage in this preclinical setting. Further clinical investigation is warranted to determine the translational potential of these findings.
References
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for the Antibody-Drug Conjugate BAY 1129980
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of an antibody-drug conjugate (ADC). This guide provides a comparative analysis of the non-cleavable linker utilized in BAY 1129980 (Lupartumab Amadotin) versus a hypothetical cleavable linker counterpart. BAY 1129980 is an ADC targeting C4.4A (LYPD3), composed of a fully human IgG1 monoclonal antibody conjugated to a potent auristatin W derivative via a non-cleavable alkyl hydrazide linker.[1][2][3][4][5] While direct comparative preclinical data for a cleavable version of BAY 1129980 is not publicly available, this guide leverages established principles of ADC linker technology and data from auristatin-based ADCs to provide a comprehensive comparison.
Principles of Linker Technology: Cleavable vs. Non-Cleavable
The primary role of the linker in an ADC is to ensure the stable attachment of the cytotoxic payload to the antibody during systemic circulation and to facilitate its release at the tumor site. The two major classes of linkers, cleavable and non-cleavable, employ fundamentally different mechanisms for payload delivery.
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells. Common cleavage mechanisms include:
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Protease-sensitive linkers: Cleaved by lysosomal proteases such as cathepsin B.
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pH-sensitive linkers: Hydrolyzed in the acidic environment of endosomes and lysosomes.
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Glutathione-sensitive linkers: Reduced in the cytoplasm where glutathione concentrations are high.
Non-cleavable linkers , in contrast, remain stable and release the payload only upon complete lysosomal degradation of the antibody component of the ADC. This results in the release of the payload with the linker and a residual amino acid from the antibody attached.
Comparative Data Summary
The following tables summarize the known preclinical data for BAY 1129980 with its non-cleavable linker and provide a qualitative comparison with the expected performance of a hypothetical cleavable linker version based on general knowledge of auristatin-based ADCs.
Table 1: In Vitro Cytotoxicity of BAY 1129980 (Non-Cleavable Linker)
| Cell Line | C4.4A Expression | IC50 (nmol/L) | Reference |
| hC4.4A:A549 | High (transfected) | 0.05 | |
| mock:A549 | Negative | >50 | |
| NCI-H292 | Endogenous | 0.6 |
Table 2: In Vivo Efficacy of BAY 1129980 (Non-Cleavable Linker) in NSCLC Xenograft Models
| Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H292 | 1.9 - 15 mg/kg, Q4D x 3 | Dose-dependent, significant TGI | |
| NCI-H322 | 1.9 - 15 mg/kg, Q4D x 3 | Dose-dependent, significant TGI | |
| Lu7064 (PDX) | 7.5 and 15 mg/kg, Q4D x 3 | Significant TGI | |
| Lu7126 (PDX) | 7.5 and 15 mg/kg, Q4D x 3 | Significant TGI |
Table 3: Comparative Attributes of Cleavable vs. Non-Cleavable Linkers for an Anti-C4.4A Auristatin ADC
| Feature | Non-Cleavable Linker (as in BAY 1129980) | Hypothetical Cleavable Linker |
| Plasma Stability | High, minimizes premature payload release. | Generally lower, potential for off-target toxicity. |
| Payload Release Mechanism | Lysosomal degradation of the antibody. | Enzymatic cleavage, pH change, or reduction. |
| Released Payload | Amino acid-linker-auristatin derivative. | Unmodified auristatin derivative. |
| Bystander Effect | Limited, as the charged metabolite has poor membrane permeability. | Potentially high, as the released payload can diffuse and kill neighboring antigen-negative cells. |
| Therapeutic Window | Potentially wider due to higher stability and reduced off-target toxicity. | May be narrower due to potential for premature payload release. |
| Efficacy in Heterogeneous Tumors | May be less effective against tumors with mixed antigen expression. | Potentially more effective due to the bystander effect. |
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of preclinical data. The following outlines the methodologies used in the evaluation of BAY 1129980.
In Vitro Cytotoxicity Assay
-
Cell Culture: C4.4A-positive and -negative cell lines are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADC or control antibodies.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice are subcutaneously implanted with human tumor cells or patient-derived xenograft (PDX) fragments.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Animals are randomized into treatment and control groups and administered the ADC, vehicle control, or standard-of-care agents intravenously.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Efficacy Evaluation: Antitumor efficacy is assessed by comparing tumor growth inhibition in the treated groups versus the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of BAY 1129980 and a typical experimental workflow for ADC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Preclinical Antitumor Efficacy of BAY 1129980-a Novel Auristatin-Based Anti-C4.4A (LYPD3) Antibody-Drug Conjugate for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison of C4.4A Targeted Therapies: BAY 1129980 vs. GT-002
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct therapeutic strategies targeting C4.4A (also known as LYPD3), a promising antigen in oncology. We will examine the antibody-drug conjugate (ADC) BAY 1129980 and the monoclonal antibody GT-002, focusing on their preclinical performance and underlying mechanisms of action.
Executive Summary
C4.4A is a cell surface protein with limited expression in normal tissues, making it an attractive target for cancer therapies. BAY 1129980 is an antibody-drug conjugate that delivers a potent cytotoxic agent to C4.4A-expressing tumor cells. In contrast, GT-002 is a monoclonal antibody that specifically targets a tumor-associated glycoform of C4.4A, aiming for higher tumor specificity and reduced off-target effects. While BAY 1129980 progressed to a Phase I clinical trial that was ultimately terminated, GT-002 remains in the preclinical stage of development. This comparison focuses on the available preclinical data for both agents.
Data Presentation: Preclinical Efficacy and Specificity
The following tables summarize the available quantitative data for BAY 1129980 and GT-002, highlighting their distinct characteristics and performance in preclinical studies.
Table 1: In Vitro Efficacy of BAY 1129980
| Cell Line | Cancer Type | C4.4A Expression | IC50 (nM) |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | High | 0.6 |
| NCI-H322 | Bronchioalveolar Carcinoma | Moderate | 2.4 |
| FaDu | Pharyngeal Squamous Cell Carcinoma | High | 1.1 |
| A431 | Epidermoid Carcinoma | High | 1.8 |
Table 2: In Vivo Efficacy of BAY 1129980 in Xenograft Models
| Xenograft Model | Cancer Type | C4.4A Expression | Treatment Dose (mg/kg) | Tumor Growth Inhibition (TGI) |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | High | 15 | Significant tumor regression |
| NCI-H322 | Bronchioalveolar Carcinoma | Moderate | 15 | Tumor growth stasis |
| Lu7466 (PDX) | Non-Small Cell Lung Cancer | High | 15 | Significant tumor regression |
| Lu7126 (PDX) | Non-Small Cell Lung Cancer | Medium | 15 | Moderate tumor growth inhibition |
Table 3: Preclinical Specificity and Binding Affinity of GT-002
| Target | Binding Specificity | EC50 (ng/mL) |
| Tumor-associated glycosylated LYPD3 | Specific | 5.5 ± 1.2 |
| Non-glycosylated LYPD3 | No binding | - |
| Lupartumab (antibody component of BAY 1129980) to glycosylated LYPD3 | Binds | 3.5 ± 0.9 |
Table 4: Comparison of Normal Tissue Binding
| Tissue | GT-002 Binding | Lupartumab Binding |
| Tonsil | Markedly reduced | Positive |
| Esophagus | Markedly reduced | Positive |
| Skin | Markedly reduced | Positive |
Mechanism of Action and Targeting Strategy
BAY 1129980: Antibody-Drug Conjugate Approach
BAY 1129980 is an antibody-drug conjugate (ADC) consisting of a fully human IgG1 monoclonal antibody, lupartumab, which targets the protein component of C4.4A.[1] This antibody is conjugated to a highly potent microtubule-disrupting agent, an auristatin W derivative, via a non-cleavable linker.[1] The proposed mechanism of action involves the binding of the antibody to C4.4A on the surface of tumor cells, followed by internalization of the ADC. Once inside the cell, the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.
References
Comparative Analysis of Cross-Reactivity for the BAY 1129980 (Lupartumab Amadotin) Antibody Component
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the antibody component of BAY 1129980, an antibody-drug conjugate (ADC) targeting the C4.4a (LYPD3) antigen. The data presented herein is compiled from publicly available preclinical studies to inform research and development decisions.
Executive Summary
The antibody component of BAY 1129980, a human IgG1 monoclonal antibody, demonstrates high-affinity binding to human C4.4a and cross-reactivity with its orthologs in cynomolgus monkey and mouse. This cross-reactivity with common preclinical models is advantageous for translational studies. However, emerging data on a second-generation anti-LYPD3 antibody, GT-002, suggests that the conventional protein epitope targeting of BAY 1129980 may lead to broader reactivity with normal tissues compared to newer approaches that target tumor-specific glycoforms of the antigen. This guide summarizes the available binding data and outlines the experimental methodologies used to assess cross-reactivity.
On-Target Species Cross-Reactivity of BAY 1129980 Antibody
The antibody component of BAY 1129980 has been evaluated for its binding affinity to C4.4a protein from different species, which is crucial for the selection of relevant animal models for preclinical safety and efficacy studies.
| Target Antigen | Species | Binding Affinity (Kd) | Experimental Method |
| Recombinant C4.4a | Human | 60 nmol/L | Surface Plasmon Resonance |
| Recombinant C4.4a | Cynomolgus Monkey | 34 nmol/L | Surface Plasmon Resonance |
| Recombinant C4.4a | Murine | 120 nmol/L | Surface Plasmon Resonance |
Comparison with an Alternative Anti-LYPD3 Antibody
Recent studies have introduced GT-002, a monoclonal antibody that targets a tumor-specific glycosylated epitope of LYPD3. This approach is designed to enhance tumor specificity and reduce binding to LYPD3 expressed on normal tissues.
| Antibody | Target Epitope | Binding to Normal Human Tissues | Implication for Cross-Reactivity |
| BAY 1129980 (Lupartumab) | Conventional protein epitope on LYPD3 | Binds to LYPD3 on normal tissues | Broader reactivity, potential for on-target, off-tumor toxicity |
| GT-002 | Tumor-specific glycoform of LYPD3 | Markedly reduced binding compared to Lupartumab | Higher tumor specificity, potentially improved safety profile |
Note: Specific quantitative off-target binding data for the BAY 1129980 antibody against a broad panel of human proteins (e.g., via protein microarray) is not publicly available at the time of this report. Such studies are crucial for a comprehensive assessment of off-target cross-reactivity.
Experimental Protocols
Surface Plasmon Resonance (SPR)
This technique was utilized to determine the binding affinity (Kd) of the BAY 1129980 antibody to recombinant C4.4a proteins.
-
Immobilization: Recombinant C4.4a protein is immobilized on a sensor chip.
-
Association: A solution containing the BAY 1129980 antibody is flowed over the sensor chip, allowing the antibody to bind to the immobilized antigen. The change in mass on the sensor surface is measured in real-time.
-
Dissociation: A buffer solution is flowed over the chip to measure the rate at which the antibody dissociates from the antigen.
-
Data Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.
Immunohistochemistry (IHC) for Normal Tissue Cross-Reactivity
This method is employed to assess the binding of an antibody to a panel of normal human tissues. While specific IHC results for BAY 1129980 are not detailed in the available literature, a comparative statement regarding GT-002 suggests such studies were performed. The general workflow is as follows:
-
Tissue Preparation: A comprehensive panel of normal human tissues is cryosectioned.
-
Antibody Incubation: The tissue sections are incubated with the primary antibody (e.g., the antibody from BAY 1129980 or GT-002).
-
Detection: A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. A substrate is then added that reacts with the enzyme to produce a colored precipitate at the site of antibody binding.
-
Analysis: A pathologist evaluates the staining intensity and pattern in different cell types within each tissue to identify any cross-reactivity.
Visualizations
Safety Operating Guide
Prudent Disposal of BAY 1135626: A Step-by-Step Guide for Laboratory Personnel
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling BAY 1135626 for disposal, it is crucial to be aware of its potential hazards. The related compound, BAY 11-7082, is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] Therefore, the following PPE is mandatory:
-
Protective Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Face Protection: A face shield may be necessary for splash hazards.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
In case of exposure:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
II. Waste Identification and Classification
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or excess solid compound.
-
Solutions containing this compound.
-
Contaminated lab supplies such as pipette tips, gloves, and absorbent paper.
-
Empty containers that held the compound.
Do not dispose of this compound or its contaminated materials in the regular trash or down the drain.
III. Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach of segregation, containment, labeling, and storage, followed by professional removal.
Step 1: Segregate Waste
Proper segregation is the first critical step to prevent accidental chemical reactions.
-
Solid Waste: Collect dry, solid waste such as contaminated gloves, wipes, and bench paper in a designated, clearly labeled, and sealed plastic bag. The original container with any remaining solid chemical should also be treated as solid waste.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container with a screw-on cap. Do not mix with other types of chemical waste unless compatibility is confirmed.
-
Sharps: Contaminated sharps like needles, scalpels, or broken glass must be placed in a puncture-resistant sharps container.
Step 2: Containment and Labeling
Proper containment and clear labeling are essential for safe handling and disposal.
-
Waste Containers: All waste containers must be in good condition, with no leaks or cracks, and kept closed except when adding waste.
-
Secondary Containment: Place liquid waste containers in a secondary container, such as a lab tray, to contain any potential spills. The secondary container should be able to hold 110% of the volume of the primary container.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards (e.g., "Harmful," "Irritant"). The date of accumulation should also be included.
Step 3: Storage
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.
-
Store waste away from general work areas and incompatible chemicals.
-
Ensure the storage area is regularly inspected for any signs of leakage.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
IV. Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: After triple-rinsing and air-drying, the container can be disposed of in the regular trash or recycling, provided all hazard labels have been removed or defaced.
Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal | Not Applicable; Do not dispose down the drain. | |
| Waste Container Headroom | Leave at least one-inch of headroom to allow for expansion. | |
| Satellite Accumulation Time | Partially filled containers may remain for up to one year. | |
| Full Container Removal | Must be removed from the satellite area within three days of becoming full. |
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on established hazardous waste management protocols from various safety guidelines.
Mandatory Visualization
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Handling Guide for BAY 1135626 and its Conjugate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BAY 1135626. The primary focus is on the operational and disposal plans necessary for the safe handling of this compound and its associated antibody-drug conjugate (ADC).
This compound is a fully human monoclonal antibody targeting C4.4A (LYPD3). It is utilized in the synthesis of the antibody-drug conjugate Lupartumab Amadotin (BAY 1129980) , which has the CAS number 1640972-00-4. Lupartumab Amadotin is comprised of this compound, a noncleavable alkyl hydrazide linker, and a highly potent auristatin-based cytotoxic payload. Due to the extreme potency of the auristatin payload, stringent safety protocols are mandatory when handling both the final ADC and its components.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to the highly potent auristatin payload is the consistent and correct use of appropriate Personal Protective Equipment. The following table summarizes the minimum PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | Prevents inhalation of hazardous particles, especially when handling powders or if aerosolization is possible. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Always inspect PPE for any signs of damage before use and dispose of it as cytotoxic waste immediately after handling the compound.
II. Engineering Controls
Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.
-
Primary Engineering Control : All handling of auristatin-containing compounds, especially in powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), such as a glove box or an isolator. Manufacturing of ADCs may require high-containment solutions like aseptic isolators.
-
Secondary Engineering Control : The laboratory where these compounds are handled should be a designated area with restricted access. It is recommended to maintain this area under negative pressure to prevent the escape of contaminants.
III. Operational Plan: Step-by-Step Handling Protocol
The following protocol outlines the essential steps for safely handling this compound and its resulting ADC.
-
Preparation :
-
Designate a specific work area within the laboratory for handling the compound.
-
Ensure the primary engineering control (BSC or CVE) is certified and functioning correctly.
-
Gather all necessary materials, including PPE, and a chemotherapy spill kit before starting work.
-
Prepare waste disposal bags and containers for cytotoxic waste.
-
-
Donning PPE :
-
Before entering the designated handling area, don the required PPE in the correct order (e.g., shoe covers, inner gloves, gown, respirator, face shield/goggles, outer gloves).
-
-
Compound Handling :
-
Conduct all manipulations of the compound, including weighing, reconstitution, and aliquoting, within the primary engineering control.
-
If working with a powder, handle it with extreme care to avoid generating dust. Use tools and techniques that minimize aerosolization.
-
When handling solutions, be mindful of the potential for splashes and aerosols.
-
-
Post-Handling :
-
After completing the work, decontaminate all surfaces and equipment within the primary engineering control.
-
Carefully doff PPE in a manner that avoids self-contamination, disposing of it directly into a designated cytotoxic waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
IV. Disposal Plan
All materials that come into contact with this compound or its ADC form are considered cytotoxic waste and must be disposed of accordingly.
-
Waste Segregation : Use clearly labeled, leak-proof, and puncture-resistant containers for all cytotoxic waste.
-
Solid Waste : All disposable PPE, vials, pipette tips, and other contaminated materials should be placed in designated cytotoxic waste bags.
-
Liquid Waste : Liquid waste containing the compound should be collected in sealed, shatter-proof containers. Deactivation of the cytotoxic payload with a chemical treatment (e.g., bleach or a specialized deactivating agent) should be considered, following established laboratory safety protocols and institutional guidelines.
-
Disposal : All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.
V. Spill Response
Immediate and correct response to a spill is critical to prevent exposure and contamination.
| Action | Procedure |
| Evacuate and Alert | Immediately alert others in the area and evacuate the immediate vicinity of the spill. |
| Secure the Area | Cordon off the spill area to prevent unauthorized entry. |
| Don PPE | Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection. |
| Contain the Spill | For liquid spills, cover with absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne. |
| Clean the Spill | Working from the outside in, carefully clean |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
